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  • Product: 6-Bromo-3-chloropyrazine-2-carboxamide

Core Science & Biosynthesis

Foundational

Pyrazine-2-carboxamide Derivatives in Antiviral Drug Discovery: A Technical Guide

Executive Summary The pyrazine-2-carboxamide scaffold represents a privileged structure in antiviral medicinal chemistry, most notably validated by Favipiravir (T-705) .[1][2][3][4] Unlike direct-acting antivirals that t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine-2-carboxamide scaffold represents a privileged structure in antiviral medicinal chemistry, most notably validated by Favipiravir (T-705) .[1][2][3][4] Unlike direct-acting antivirals that target viral proteins with high specificity (and consequently, a low barrier to resistance), these derivatives often function as nucleobase analogues . They exploit the promiscuity of viral RNA-dependent RNA polymerases (RdRp) to induce lethal mutagenesis or chain termination.

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols required to develop next-generation pyrazine antivirals. It is designed for medicinal chemists and virologists seeking to optimize this scaffold beyond the T-705 baseline.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The pyrazine-2-carboxamide core is not merely a linker; it is a "pseudo-base" that mimics purines (guanine/adenine) after metabolic activation. Successful optimization requires precise functionalization at three key positions: C-3, C-6, and the carboxamide nitrogen.

The Core Scaffold Analysis

The biological activity hinges on the molecule's ability to undergo ribosylation.

  • C-3 Position (The Pivot): The presence of a hydroxyl group (or an enolizable ketone) at C-3 is critical. In Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), this allows the molecule to exist in a keto-enol equilibrium. This tautomerism is essential for recognition by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , which converts the prodrug into its ribose-5'-monophosphate (RMP) form.

  • C-6 Position (Metabolic Shield): Unsubstituted pyrazines are rapidly metabolized. Introduction of a Fluorine atom at C-6 (as in T-705) prevents oxidative metabolism, increasing plasma half-life. Recent studies indicate that replacing F with Chlorine or other halogens often retains potency but alters solubility and toxicity profiles.

  • The Carboxamide Group: This moiety mimics the hydrogen-bonding face of natural nucleobases (specifically the N1-C6 region of Guanosine). Hydrolysis of this amide to a carboxylic acid typically results in an inactive metabolite (T-705-M1), highlighting the need for amide stability.

SAR Decision Matrix
PositionModificationEffect on Antiviral PotencyMechanistic Rationale
C-3 -OH / =OCritical Essential for HGPRT recognition and phosphoribosylation.
C-3 -NH2Low/InactiveLoses "pseudo-guanine" mimicry; poor HGPRT substrate.
C-6 -HLowRapid metabolic clearance.
C-6 -F (Favipiravir)High Blocks metabolism; mimics atomic radius of H; high electronegativity alters pKa.
C-6 -Cl / -BrModerate-HighIncreases lipophilicity; may affect water solubility.
Amide N Alkyl/Aryl substitutionVariableLarge groups often prevent ribosylation unless cleaved (prodrug strategy).

Part 2: Mechanism of Action (MOA)

Pyrazine-2-carboxamides are prodrugs . They are biologically inert until metabolized intracellularly into their triphosphate forms (RTP). The active metabolite functions as a nucleotide analogue.[5]

The Lethal Mutagenesis Pathway[6][7]
  • Cellular Entry: Passive diffusion or carrier-mediated transport.

  • Phosphoribosylation: HGPRT converts the base to the monophosphate (RMP).[4]

  • Activation: Cellular kinases convert RMP

    
     RDP 
    
    
    
    RTP (Triphosphate).
  • RdRp Interaction: The viral RdRp mistakenly recognizes the Pyrazine-RTP as a Purine-TP (usually GTP or ATP).

  • Incorporation: The analogue is incorporated into the nascent viral RNA strand.[6]

  • Outcome: This leads to either chain termination (halting replication) or, more commonly, lethal mutagenesis (accumulation of transition mutations C

    
    U or G
    
    
    
    A), rendering the viral progeny non-infectious.
MOA Visualization

MOA_Pathway Prodrug Pyrazine-2-carboxamide (Prodrug, e.g., T-705) HGPRT Enzyme: HGPRT (Phosphoribosylation) Prodrug->HGPRT Cell Entry RMP Ribose-5'-Monophosphate (T-705-RMP) HGPRT->RMP Kinases Cellular Kinases RMP->Kinases RTP Active Triphosphate (T-705-RTP) Kinases->RTP RdRp Viral RdRp Interaction (Competition with GTP/ATP) RTP->RdRp High Affinity Binding Outcome Lethal Mutagenesis / Chain Termination RdRp->Outcome Incorporation into RNA

Figure 1: The metabolic activation pathway of Pyrazine-2-carboxamide derivatives from inert prodrug to active RdRp inhibitor.

Part 3: Strategic Synthesis Protocol

To establish expertise, we present a robust synthetic route for a 6-substituted-3-hydroxypyrazine-2-carboxamide derivative. This protocol avoids the low-yielding steps of early literature and utilizes modern coupling reagents.

Target Molecule: 6-Chloro-3-hydroxypyrazine-2-carboxamide (T-1105 Analog)

Rationale: The 6-chloro analog serves as a versatile intermediate for further functionalization (e.g., Suzuki coupling to create "Cyanorona-20" type derivatives) or as a direct antiviral agent.

Reagents & Equipment[7][8][9]
  • Starting Material: 3,6-Dichloropyrazine-2-carbonitrile.[2]

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Water.

  • Reagents: Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2, 30%).

  • Equipment: Microwave reactor (optional for acceleration) or standard reflux setup.

Step-by-Step Methodology
  • Hydrolysis of the Nitrile (The "Magic" Step):

    • Concept: Selective hydrolysis of the nitrile to the amide without hydrolyzing the chloride at C-6 requires controlled basic conditions.

    • Dissolve 3,6-dichloropyrazine-2-carbonitrile (10 mmol) in Ethanol (20 mL).

    • Add 2N NaOH (12 mmol) dropwise at 0°C.

    • Add H2O2 (30%, 5 mL) slowly. The peroxide acts as a radical initiator to accelerate the hydration of the nitrile to the amide.

    • Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The appearance of a polar spot indicates the amide formation.

  • Selective Hydroxylation (Nucleophilic Substitution):

    • Concept: The C-3 chloride is more electrophilic than C-6 due to the ortho-effect of the carboxamide (or nitrile precursor). However, under strong basic conditions, we can force substitution.

    • Heat the reaction mixture to 70°C for 4 hours.

    • The hydroxide ion attacks C-3, displacing the chloride.

    • Note: If C-6 substitution is observed (impurity), lower the temperature and increase reaction time.

  • Isolation & Purification:

    • Acidify the mixture to pH 3 using 1N HCl. The product, 6-chloro-3-hydroxypyrazine-2-carboxamide, will precipitate as a yellow/off-white solid.

    • Filter and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

  • Advanced Functionalization (Optional):

    • To generate Conjugates (e.g., Compound 12i) : Perform a Pd-catalyzed Suzuki-Miyaura coupling at the C-6 position using the 6-chloro intermediate and an aryl-boronic acid (e.g., 4-cyanophenylboronic acid).

Part 4: Preclinical Evaluation: RdRp Inhibition Assay

Trustworthiness in antiviral research stems from robust bioassays. The following protocol describes a cell-free enzymatic assay to quantify the inhibition of viral RdRp (e.g., SARS-CoV-2 or Influenza) by the triphosphate form of the drug.

Critical Note: You must synthesize or purchase the Triphosphate (RTP) form of the drug for this assay. The prodrug (parent pyrazine) will be inactive in a cell-free system because it lacks the phosphate groups.

Protocol: Fluorescence-Based RdRp Primer-Extension Assay
Materials
  • Enzyme: Recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).

  • Template: Poly(U) RNA template or a specific viral RNA sequence.

  • Primer: Biotinylated RNA primer (complementary to template).

  • Substrate: ATP (natural) and Pyrazine-RTP (inhibitor).

  • Detection: SYBR Green II (RNA binding dye) or PicoGreen.

Workflow
  • Complex Assembly:

    • Mix 500 nM nsp12, 1.5 µM nsp7, and 1.5 µM nsp8 in Assay Buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM MgCl2, 1 mM DTT). Incubate at 25°C for 20 min to form the active holoenzyme.

  • Duplex Formation:

    • Anneal the Biotin-Primer to the RNA Template (1:1.2 ratio) by heating to 70°C and cooling slowly.

  • Reaction Initiation:

    • In a 384-well black plate, add:

      • 10 µL Enzyme Complex.

      • 5 µL Primer/Template Duplex.

      • 5 µL Nucleotide Mix: Contains fixed ATP (100 µM) and varying concentrations of Pyrazine-RTP (0.1 µM to 100 µM).

  • Incubation:

    • Incubate at 37°C for 60 minutes. The RdRp will extend the primer using ATP. If Pyrazine-RTP is incorporated and causes termination or stalling, the amount of dsRNA produced will decrease.

  • Quenching & Detection:

    • Add 20 µL EDTA (50 mM) to stop the reaction.

    • Add SYBR Green II solution.

    • Read Fluorescence (Ex 485 nm / Em 520 nm).

  • Data Analysis:

    • Plot Fluorescence vs. [Inhibitor]. Calculate IC50 using a non-linear regression model (4-parameter logistic).

Part 5: Next-Generation Derivatives & Clinical Relevance

While Favipiravir is the baseline, recent literature highlights superior derivatives:

  • Cyanorona-20: An (E)-N-(4-cyanobenzylidene) derivative.[10][11] It reportedly exhibits nanomolar potency (EC50 ~0.45 µM) against SARS-CoV-2, significantly more potent than Favipiravir.[10] The benzylidene moiety likely enhances lipophilicity and cellular uptake.

  • Pyrazine-Benzothiazole Conjugates (e.g., Compound 12i): These hybrids utilize "click chemistry" linkers. They show improved Selectivity Indices (SI), reducing the cytotoxicity often associated with high-dose Favipiravir therapy.

Development Workflow Diagram

Development_Workflow Design Scaffold Design (Pyrazine Core) Synth Synthesis (C-6 Functionalization) Design->Synth Microwave/Coupling InVitro In Vitro Screening (Vero E6 / RdRp Assay) Synth->InVitro Purity >98% InVitro->Design Feedback Loop (SAR) Lead Lead Identification (e.g., Cyanorona-20) InVitro->Lead SI > 10 Clin Clinical Candidate Lead->Clin ADME/Tox

Figure 2: Iterative development cycle for optimizing pyrazine antivirals.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. (2022). Comprehensive review of T-705 and T-1105 synthesis and metabolism. Link

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. ChemMedChem. (2021). Describes the synthesis of pyrazine-triazole and benzothiazole conjugates (Compound 12i). Link

  • Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). ResearchGate. (2022). Details the high-potency derivative Cyanorona-20. Link

  • Ambiguous Templating of a Pyrazine-Carboxamide Nucleotide Analog. Molecular Cell. (2019). Mechanistic study on how T-1106 induces polymerase stalling. Link

  • Viroporins as a potential target of antiviral drugs based on pyrazine derivatives. Sciforum. (2023).[12] Explores amino acid ester derivatives of pyrazine-2-carboxylic acid. Link

Sources

Exploratory

Technical Guide: 6-Bromo-3-chloropyrazine-2-carboxamide vs. 6-Bromo-3-hydroxypyrazine-2-carboxamide

The following technical guide details the comparative chemistry, synthesis, and application of 6-Bromo-3-chloropyrazine-2-carboxamide and 6-Bromo-3-hydroxypyrazine-2-carboxamide , specifically within the context of antiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative chemistry, synthesis, and application of 6-Bromo-3-chloropyrazine-2-carboxamide and 6-Bromo-3-hydroxypyrazine-2-carboxamide , specifically within the context of antiviral drug development (Favipiravir).

[1]

Executive Summary

This guide analyzes the critical synthetic relationship between 6-Bromo-3-hydroxypyrazine-2-carboxamide (Compound B) and its activated electrophilic counterpart, 6-Bromo-3-chloropyrazine-2-carboxamide (Compound A).[1] These compounds serve as pivotal intermediates in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor.

The transition from the hydroxy-analog to the chloro-analog represents a "activation step" in the synthetic pathway, converting a nucleophilic oxygen center into an electrophilic carbon center susceptible to nucleophilic aromatic substitution (


) by fluoride.

Part 1: Chemical Architecture & Comparative Profiling[1]

Structural & Electronic Comparison

The fundamental difference lies in the C3-substituent, which dictates the molecule's role in the synthetic sequence.

FeatureCompound A (3-Chloro) Compound B (3-Hydroxy)
IUPAC Name 6-Bromo-3-chloropyrazine-2-carboxamide6-Bromo-3-hydroxypyrazine-2-carboxamide
CAS Number 2043350-09-8 259793-88-9
Molecular Weight 236.45 g/mol 218.01 g/mol
Electronic State Electrophile (Activated for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Nucleophile (Amphoteric / Tautomeric)
Solubility Soluble in DCM, EtOAc, THF.[1][2]Poor in organics; Soluble in aqueous base.
Stability Moisture sensitive (hydrolyzes to B).Stable solid; High melting point (>180°C).
Key Reactivity Leaving group displacement (-Cl

-F).[1]
Tautomerization; O-alkylation or Chlorination.[1]
The Tautomerism Factor

Compound B does not exist purely as a hydroxypyrazine. It exists in equilibrium with its keto-tautomer, 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide .[1] This "pyrazinone" character explains its high melting point and poor solubility in non-polar solvents, necessitating harsh conditions (e.g.,


 at reflux) to drive the chlorination.
Visualization: Tautomeric Equilibrium

Tautomerism cluster_legend Significance Hydroxy Hydroxy Form (Aromatic OH) Keto Oxo Form (Amide-like NH) Hydroxy->Keto  Proton Transfer   Text The Oxo form dominates in solid state, reducing reactivity toward mild electrophiles.

Figure 1: Tautomeric equilibrium of Compound B. The stability of the oxo-form necessitates strong activation agents for functionalization.[1]

Part 2: Synthetic Interconversion & The "Nitrile Trap"

The conversion of Compound B (3-OH) to Compound A (3-Cl) is the most critical process step. It typically utilizes Phosphorus Oxychloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) .[3][4][5] However, this reaction presents a major chemoselectivity challenge: Amide Dehydration .
The Chemoselectivity Challenge

 is a potent dehydrating agent.[6] While it converts the C3-OH to C3-Cl (desired), it can simultaneously dehydrate the primary amide (

) to a nitrile (

).
  • Path A (Desired): Formation of 6-Bromo-3-chloropyrazine-2-carboxamide .[1]

  • Path B (Side Reaction): Formation of 6-Bromo-3-chloropyrazine-2-carbonitrile .[1]

Process Insight: In industrial Favipiravir synthesis, the "Nitrile Route" is often intentionally selected to avoid this issue. The amide is dehydrated to the nitrile, fluorinated, and then hydrolyzed back to the amide in the final step. However, if the Carboxamide (Compound A) is the specific target, the reaction requires careful control of temperature and base.

Visualization: Reaction Pathways

Pathways Start Compound B (3-Hydroxy-Amide) POCl3 Reagent: POCl3 / Base Start->POCl3 Target Compound A (3-Chloro-Amide) POCl3->Target Controlled Temp (<60°C) Nitrile Side Product: 3-Chloro-Nitrile POCl3->Nitrile High Temp / Reflux (Dehydration) Favipiravir Favipiravir (T-705) Target->Favipiravir 1. KF (Fluorination) 2. Hydrolysis (if needed) Nitrile->Favipiravir 1. KF 2. H2O2/OH- (Hydrolysis)

Figure 2: Divergent pathways during chlorination. High temperatures favor nitrile formation, while controlled conditions preserve the amide.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-chloropyrazine-2-carboxamide

Note: This protocol prioritizes the preservation of the amide group.[1]

Reagents:

  • 6-Bromo-3-hydroxypyrazine-2-carboxamide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Pyridine (1.0 eq) or

    
    -Dimethylaniline
    
  • Solvent: Acetonitrile (MeCN) or Toluene (Avoids high reflux temp of neat

    
    )
    

Methodology:

  • Suspension: Charge Compound B into MeCN under

    
     atmosphere.
    
  • Activation: Add Pyridine (base catalyst).[7] Cool mixture to 0°C.

  • Chlorination: Add

    
     dropwise over 30 minutes. Critical: Exotherm control is vital to prevent dehydration.
    
  • Reaction: Warm to 50-60°C (Do NOT reflux at >80°C). Monitor by HPLC for disappearance of starting material.

  • Quench: Pour reaction mixture onto crushed ice/water. Caution:

    
     hydrolysis is violent.
    
  • Isolation: Extract immediately with Ethyl Acetate (EtOAc). The Chloro-amide is moisture sensitive; minimize water contact time.[1]

  • Purification: Recrystallization from Hexane/EtOAc.

Self-Validating Check:

  • IR Spectroscopy: Look for the Amide II band (~1600

    
    ). If a sharp peak appears at ~2230 
    
    
    
    , you have formed the Nitrile.
Protocol 2: Downstream Fluorination (Favipiravir Synthesis)

Converting Compound A to the Favipiravir intermediate.

Reagents:

  • Compound A (3-Chloro-amide)

  • Potassium Fluoride (KF) (Spray-dried, 2-3 eq)

  • Phase Transfer Catalyst (18-Crown-6 or TBAB)[1]

  • Solvent: DMSO or Sulfolane (Anhydrous)

Methodology:

  • Dissolve Compound A in anhydrous DMSO.

  • Add KF and catalyst.

  • Heat to 80-100°C for 2-4 hours. The electron-deficient pyrazine ring facilitates

    
    .[1]
    
  • Observation: The reaction converts the 3-Cl (Leaving Group) to 3-F.

  • Workup: Dilute with water, extract, and purify.

Part 4: Analytical Data Summary

PropertyCompound B (Precursor)Compound A (Target)
Appearance Off-white to yellow powderPale yellow crystalline solid
Melting Point 189–194°C (dec)~110–115°C (lower due to loss of H-bonding)
1H NMR (DMSO-d6)

13.5 (br s, OH), 8.8 (s, 1H), 8.4 (s, 1H)

9.0 (s, 1H, Pyrazine-H), 8.1/7.8 (br s,

)
Storage Ambient, dry2-8°C, Inert Gas (Hydrolysis prone)

References

  • Title: Process for preparation of favipiravir (WO2021240295A1).
  • Chlorination Methodology

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[1]

    • Source: Molecules (MDPI), 2012.
    • URL:[Link]

  • Dehydration Side-Reactions

    • Title: POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides (Amide to Nitrile mechanism).[1]

    • Source: Organic Letters, 2015.[8]

    • URL:[Link]

  • Compound Identification (Compound A): Title: 6-Bromo-3-chloropyrazine-2-carboxamide Product Page (CAS 2043350-09-8). Source: BLD Pharm.

Sources

Foundational

The Alchemist's Guide to Antitubercular Pyrazines: A Handbook on Heterocyclic Building Blocks

Abstract Tuberculosis (TB), a persistent global health threat exacerbated by rising drug resistance, necessitates the urgent development of novel therapeutics. Pyrazinamide (PZA) is a cornerstone of first-line TB treatme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tuberculosis (TB), a persistent global health threat exacerbated by rising drug resistance, necessitates the urgent development of novel therapeutics. Pyrazinamide (PZA) is a cornerstone of first-line TB treatment, prized for its unique ability to eradicate non-replicating, persistent Mycobacterium tuberculosis (Mtb).[1][2] This guide provides an in-depth technical exploration of the chemical strategies being employed to evolve the pyrazine scaffold, focusing on the rational incorporation of diverse heterocyclic building blocks. We will dissect the underlying mechanisms of PZA, explore key synthetic methodologies, analyze structure-activity relationships (SAR), and provide validated experimental protocols for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to forging the next generation of antitubercular agents.

Introduction: The Pyrazinamide Paradox and the Call for Innovation

Tuberculosis remains a leading cause of mortality from an infectious agent.[1] The efficacy of the standard treatment regimen relies heavily on Pyrazinamide (PZA), a prodrug that exhibits potent sterilizing activity against semi-dormant Mtb persisters residing in the acidic environment of macrophages.[1][2]

PZA's mechanism is a fascinating cascade. It passively diffuses into the mycobacterium, where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes it into its active form, pyrazinoic acid (POA).[1][2][3] POA has multiple proposed targets, with compelling evidence pointing to the disruption of coenzyme A (CoA) biosynthesis via the inhibition of the PanD enzyme.[1][2][4][5] This disruption of essential metabolic pathways, coupled with cytoplasmic acidification, leads to cell death.[3]

However, the rise of PZA resistance, predominantly through mutations in the pncA gene that prevent the activation of the prodrug, threatens its clinical utility.[1][3][6] This challenge is the primary impetus for new drug discovery efforts. The goal is no longer just to replicate PZA's activity but to design novel pyrazine-based analogues that can bypass resistance mechanisms, exhibit enhanced potency, and possess favorable pharmacokinetic profiles. The strategic incorporation of heterocyclic building blocks onto the pyrazine core is the most promising frontier in this endeavor.[7]

The Strategic Selection of Heterocyclic Building Blocks

The pyrazine-2-carboxamide core is a validated starting point. The central thesis of modern research is that by appending carefully chosen heterocyclic moieties, we can modulate the molecule's lipophilicity, electronic properties, and ability to form new, beneficial interactions with bacterial targets, potentially discovering compounds with novel mechanisms of action.

Nitrogen-Rich Heterocycles: Triazoles and Beyond

Nitrogen-containing heterocycles are widely explored in medicinal chemistry for their ability to act as bioisosteres for amide bonds, engage in hydrogen bonding, and improve solubility.[8][9][10]

  • 1,2,3- and 1,2,4-Triazoles: These five-membered rings are considered "privileged structures" in antitubercular drug design.[8] Their incorporation has led to compounds with potent activity. The triazole ring can act as a rigid linker, positioning other functional groups for optimal target engagement. Furthermore, its metabolic stability and favorable physicochemical properties make it an attractive building block.[9][11] SAR studies have shown that the nature and position of substituents on both the pyrazine and the triazole-linked phenyl ring are critical for activity.[11]

  • Other N-Heterocycles: Rings such as imidazoles, pyrazoles, and benzimidazoles have also been investigated. The critical insight is that the specific arrangement of heteroatoms is key; for instance, replacing the pyrazine ring with other diazines like pyridazine or pyrimidine often leads to a loss of activity, highlighting the unique importance of the pyrazine scaffold itself.[1]

Oxygen and Sulfur Heterocycles: Oxadiazoles and Thiazoles
  • 1,2,4- and 1,3,4-Oxadiazoles: Oxadiazoles serve as valuable bioisosteric replacements for ester and amide functionalities.[12] Their inclusion in pyrazine derivatives can enhance metabolic stability and modulate pharmacokinetic properties. Research has demonstrated that hybrid molecules incorporating benzimidazole and oxadiazole motifs can exhibit potent antitubercular activity, in some cases superior to PZA itself.[12]

  • Thiazoles and Thiophenes: These sulfur-containing rings are also prominent in medicinal chemistry. They can alter the electronic distribution of the molecule and participate in different types of intermolecular interactions compared to their oxygen or nitrogen counterparts.

The overall drug discovery workflow is a cyclical process of design, synthesis, and testing, as illustrated below.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Building Block Selection (e.g., Triazoles, Oxadiazoles) B Chemical Synthesis (Amide Coupling, Click Chemistry) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Mtb Screening (MABA Assay) C->D Compound Library E Determine MIC & SI D->E F SAR Analysis E->F F->A Iterative Optimization

Caption: High-level workflow for pyrazine-based drug discovery.

Synthetic Strategies: Forging the Pyrazine Core

The creation of novel pyrazine derivatives hinges on robust and versatile synthetic methodologies. The most common approach involves the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and a heterocyclic amine.

Activated Carboxylic Acid Method

A reliable and widely used method involves the activation of pyrazine-2-carboxylic acid. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acyl chloride is then reacted with the desired heterocyclic amine to form the final carboxamide product.

Caption: General synthesis via the acyl chloride intermediate.

Peptide Coupling Reagents

For more sensitive substrates, direct amide coupling using peptide coupling reagents is preferred. Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide a milder alternative to acyl chlorides.

Alternative and Greener Methodologies

While effective, methods using thionyl chloride are hazardous.[14] Greener alternatives are being explored, such as the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as an activating agent and can be applied to a wide range of aliphatic and aromatic amines with good yields.[14][15]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the pyrazine scaffold has yielded crucial insights into the structural requirements for antitubercular activity.

  • Substitution on the Pyrazine Ring: Adding substituents to the pyrazine ring itself can significantly impact potency. For example, incorporating groups like 5-tert-butyl or 6-chloro has been shown to enhance activity in certain N-phenyl pyrazine-2-carboxamide series.[13]

  • Nature of the Heterocycle: As discussed, the choice of the heterocyclic ring is critical. Replacing a pyrazole with a triazole or imidazole can lead to a substantial loss of potency, indicating the importance of the specific electronic and steric properties of the ring system.[16]

  • Substitution on the Terminal Ring: When the heterocyclic building block is attached to a terminal phenyl ring, substitutions on this ring are paramount. Electron-withdrawing groups, such as halogens (Iodo-, Bromo-) and trifluoromethyl groups, often lead to compounds with higher activity.[13]

Table 1: SAR of N-Aryl Pyrazine-2-Carboxamide Derivatives

Compound IDPyrazine SubstituentAryl Substituent (R)MIC (µg/mL) vs. Mtb H37RvReference
PZAH-NH₂6.25 - 25[13]
7i5-tert-butyl, 6-chloro3-iodo-4-methylphenyl< 2 (IC₉₀ = 0.819)[13]
7l5-tert-butyl, 6-chloro3-iodo-4-methylphenyl< 2 (IC₉₀ = 0.819)[13]
-H4-trifluoromethylphenyl< 2[13]
-H2-bromo-3-methylphenyl< 2[13]

Note: MIC values can vary based on assay conditions (e.g., pH). Acidic pH is often crucial for PZA activity.[13]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing

A trustworthy guide must include reproducible protocols. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.[17][18]

Protocol: Microplate Alamar Blue Assay (MABA)

Objective: To determine the MIC of synthesized compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • 96-well flat-bottom microplates

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Mtb H37Rv culture grown to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

  • Test compounds and standard drugs (PZA, Isoniazid) dissolved in DMSO.

  • Alamar Blue reagent (Resazurin sodium salt solution).

  • Sterile distilled water.

Procedure:

  • Plate Preparation: Add 200 µL of sterile distilled water to all outer perimeter wells to prevent evaporation.

  • Compound Dilution: Add 100 µL of supplemented 7H9 broth to all test wells. Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.

  • Inoculum Preparation: Dilute the Mtb H37Rv culture in 7H9 broth to a final concentration that will yield approximately 1 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except for a media-only sterility control). This brings the final volume to 200 µL. Include drug-free wells as growth controls.

  • Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add 30 µL of Alamar Blue solution (a 1:1 mixture of Alamar Blue reagent and 10% Tween 80) to each well.[18]

  • Reading Results: Re-incubate the plates for 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[19]

Future Perspectives and Conclusion

The development of novel antitubercular agents based on the pyrazine scaffold is a vibrant and critical area of research. The strategic use of diverse heterocyclic building blocks has proven to be a highly effective method for generating new chemical entities with potent activity.[7] Future work will likely focus on:

  • Novel Heterocycles: Exploring less common and more complex heterocyclic systems to uncover new SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of new potent analogues to understand how they overcome PZA resistance.

  • ADMET Optimization: Moving beyond potency to systematically optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure they are viable clinical candidates.

References

  • Verma, R., Singh, S., Kumar, R., & Kumar, V. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. RSC Medicinal Chemistry. [Link]

  • Doležal, M., et al. (2019). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules. [Link]

  • Chanda, R. (2026). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics. [Link]

  • Wicht, K. J., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases. [Link]

  • Rajendran, V., & Palaniyandi, K. (2023). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. Gene Reports. [Link]

  • Singh, J., et al. (2023). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Indian Journal of Heterocyclic Chemistry. [Link]

  • Wicht, K. J., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. National Institutes of Health. [Link]

  • Falkinham, J. O. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [Link]

  • Zhang, Y., & Mitchison, D. (2015). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

  • Zhang, Y., & Mitchison, D. (2015). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals. [Link]

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Verma, R., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]

  • Scientific Diagram. Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. [Link]

  • Kumar, K., et al. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. [Link]

  • Request PDF. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Bilaiya, A. K., & Engla, G. (2025). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Annals of Applied Science and Technology. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Farnia, P., et al. (2018). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]

  • Kumar, A., et al. (2015). Triazole: A Promising Antitubercular Agent. Archiv der Pharmazie. [Link]

  • Request PDF. Emerging impact of triazoles as anti-tubercular agent. ResearchGate. [Link]

  • Gengan, G., & Anand, K. (2021). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. [Link]

  • Wang, Z., et al. (2017). Triazole derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry. [Link]

  • Request PDF. Triazole derivatives and their anti-tubercular activity. ResearchGate. [Link]

  • Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

  • ResearchGate. Structures of pyrazinamide (1) and analogues (2). ResearchGate. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed. [Link]

Sources

Exploratory

Technical Guide: Sourcing Strategy for High-Purity 6-Bromo-3-chloropyrazine-2-carboxamide

CAS: 2043350-09-8 | Molecular Formula: C5H3BrClN3O | MW: 236.45 Executive Summary In the landscape of antiviral and kinase inhibitor development, 6-Bromo-3-chloropyrazine-2-carboxamide represents a critical, high-value s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2043350-09-8 | Molecular Formula: C5H3BrClN3O | MW: 236.45

Executive Summary

In the landscape of antiviral and kinase inhibitor development, 6-Bromo-3-chloropyrazine-2-carboxamide represents a critical, high-value scaffold. Unlike its more ubiquitous analogs (such as the 3-hydroxy variant used in Favipiravir synthesis), the 3-chloro derivative offers a unique electrophilic handle at the C3 position.[1] This enables facile Nucleophilic Aromatic Substitution (


) reactions, allowing medicinal chemists to introduce diverse amines or alkoxides late in the synthetic pathway.[1]

However, sourcing this specific intermediate presents distinct challenges due to its susceptibility to hydrolysis and the prevalence of structural isomers in the commercial market.[1] This guide provides a technical roadmap for identifying, validating, and procuring high-purity (>98%) material.

Critical Quality Attributes (CQAs)

Before engaging suppliers, it is imperative to establish a rigorous specification sheet. The presence of regioisomers or hydrolyzed byproducts can catastrophically affect downstream yield and structure-activity relationship (SAR) data.[1]

Table 1: Technical Specifications & Acceptance Criteria
AttributeSpecificationCriticalityTechnical Note
Appearance Off-white to pale yellow solidMediumDarkening often indicates oxidative degradation or trace metal contamination.
Purity (HPLC)

(Area %)
High Must resolve the 5-bromo regioisomer (often co-elutes).[1]
Identity (1H-NMR) Conforms to structureHigh Diagnostic singlet for C5-H proton (~8.7–9.1 ppm).[1]
Identity (LC-MS) M+H matches theoreticalHigh Must show characteristic Br/Cl isotope pattern (see Section 4).[1]
Water Content

(KF)
MediumThe C3-chloro group is susceptible to hydrolysis to the 3-hydroxy analog.
Residual Solvents Conforms to ICH Q3CLowCommon solvents: Ethyl acetate, Hexanes.[1]

Commercial Supplier Landscape

The market for 6-Bromo-3-chloropyrazine-2-carboxamide is bifurcated between catalog suppliers (for screening) and custom synthesis organizations (for scale-up).

Tier 1: Catalog Suppliers (Milligram to Gram Scale)

These suppliers are suitable for initial hit-to-lead validation.[1] They typically hold stock but charge a premium.[1]

  • BLD Pharm: Primary source for CAS 2043350-09-8. Known for reliable small-scale stock.[1]

  • Ambeed / Combi-Blocks: Often list this compound; check for "In Stock" vs. "2-3 Weeks" (which implies back-ordering).

Tier 2: Bulk Manufacturers & CROs (Kilogram Scale)

For pilot plant campaigns, catalog suppliers are cost-prohibitive.[1] You must engage Contract Research Organizations (CROs), primarily in China and India, that specialize in pyrazine chemistry.[1]

  • Key Regions: Shanghai (Zhangjiang Hi-Tech Park), Hyderabad.[1]

  • Risk: Custom synthesis batches often contain higher levels of the 3,6-dichloro or 3,6-dibromo impurities due to halogen exchange side reactions.[1]

Sourcing Decision Matrix

The following decision tree outlines the logical flow for selecting a supplier based on project phase and risk tolerance.

SourcingStrategy Start Start: Define Requirement ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 100g (R&D) ScaleCheck->SmallScale LargeScale > 100g (Pilot/Prod) ScaleCheck->LargeScale Catalog Tier 1: Catalog Supplier (BLD Pharm, Ambeed) SmallScale->Catalog CRO Tier 2: Custom Synthesis (CRO Selection) LargeScale->CRO StockCheck In Stock? Catalog->StockCheck BuySample Purchase 1g Sample StockCheck->BuySample Yes StockCheck->CRO No (Lead Time >4wks) Validation In-House QC (NMR + LC-MS) BuySample->Validation Audit Vendor Audit: Review ROS & COA CRO->Audit Audit->BuySample Decision Pass QC? Validation->Decision Approve Approve Supplier Decision->Approve Yes Reject Reject: Identification of Regioisomer/Hydrolysis Decision->Reject No

Figure 1: Strategic sourcing workflow for 6-Bromo-3-chloropyrazine-2-carboxamide, differentiating between catalog procurement and custom synthesis pathways.

Technical Validation Protocols

Trusting a Certificate of Analysis (COA) without verification is a critical failure mode.[1] The following protocols are mandatory for incoming goods inspection.

Isotope Pattern Recognition (LC-MS)

The combination of Chlorine (


) and Bromine (

) creates a unique mass spectral fingerprint.[1]
  • Theoretical Pattern:

    • M (100%) :

      
      [1]
      
    • M+2 (~130%) :

      
       AND 
      
      
      
      (Overlapping peaks create the highest intensity)[1]
    • M+4 (~30%) :

      
      [1]
      
  • Pass Criteria: The mass spectrum must exhibit this "1 : 1.3 : 0.3" intensity ratio.[1]

  • Fail Criteria: A 1:1 doublet indicates loss of Chlorine (replaced by H or OH).[1] A 1:2:1 triplet indicates a dibromo species.[1]

Regioisomer Differentiation (1H-NMR)

The position of the aromatic proton is sensitive to the shielding effects of the halogens.[1]

  • Target Molecule (6-Br, 3-Cl): Proton at C5 is flanked by N and C-Br.[1] Expected shift:

    
     8.7 – 9.1 ppm (Singlet) .[1]
    
  • Impurity (5-Br, 3-Cl): Proton at C6 is flanked by N and C-Br (similar environment but distinct shift).[1]

  • Impurity (3-OH variant): Broad singlet or disappearance of amide protons due to tautomerization.[1]

Analytical Workflow Diagram

QC_Workflow Sample Incoming Sample LCMS LC-MS Analysis (ESI+) Sample->LCMS IsotopeCheck Check Isotope Pattern (Br + Cl) LCMS->IsotopeCheck NMR 1H-NMR (DMSO-d6) IsotopeCheck->NMR Match Fail QUARANTINE IsotopeCheck->Fail Mismatch ProtonCheck C5-H Singlet @ ~9.0 ppm? NMR->ProtonCheck HPLC HPLC Purity ProtonCheck->HPLC Yes ProtonCheck->Fail No PurityCheck > 98.0%? HPLC->PurityCheck Pass RELEASE PurityCheck->Pass Yes PurityCheck->Fail No

Figure 2: Quality Control decision tree emphasizing the necessity of isotope pattern analysis for halogenated heterocycles.

Synthesis & Impurity Origins

Understanding the synthesis allows you to predict impurities.[1] The standard route often involves the chlorination of 3-hydroxypyrazine-2-carboxamide or the bromination of 3-chloropyrazine-2-carboxamide.

  • Hydrolysis Impurity: The C3-Chloro is labile.[1] Exposure to moisture during storage or transport can lead to 6-bromo-3-hydroxypyrazine-2-carboxamide (Favipiravir intermediate). This will appear as a peak with Mass M-16 (approx) and acidic properties.[1]

  • Over-Halogenation: Inadequate stoichiometry control during synthesis can lead to 3,6-dibromopyrazine-2-carboxamide .

Recommendation: Always request a "Route of Synthesis" (ROS) statement from bulk suppliers to anticipate specific impurity profiles.[1]

References

  • National Center for Biotechnology Information (NCBI). (2022).[1] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[1] Retrieved from [Link]

  • Molecules. (2019).[1][2] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI.[1] Retrieved from [Link][1]

  • Google Patents. (2020).[1] Favipiravir intermediate and synthesis method. CN111471025A.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 6-Bromo-3-chloropyrazine-2-carboxamide

Introduction: The Strategic Importance of Substituted Pyrazines Substituted pyrazine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrazines

Substituted pyrazine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for targeting a wide range of biological receptors. The selective functionalization of the pyrazine ring is therefore a critical endeavor in the synthesis of novel pharmaceutical candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the introduction of diverse aryl and heteroaryl moieties onto the pyrazine core.[1]

This application note provides a detailed guide to the selective Suzuki-Miyaura coupling of 6-Bromo-3-chloropyrazine-2-carboxamide, a valuable building block for the synthesis of complex pyrazine derivatives. A key challenge in the functionalization of this substrate is the presence of two distinct halogen atoms: a bromine at the 6-position and a chlorine at the 3-position. This guide will elucidate the principles governing the selective coupling at the more reactive C-Br bond and provide optimized protocols for achieving high yields and selectivity.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2] The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-B(OH)₂ Base pd2_diaryl R-Pd(II)L_n-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R-R' caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Achieving Selectivity: Exploiting the Reactivity of C-Br vs. C-Cl Bonds

The selective coupling at the 6-bromo position of 6-Bromo-3-chloropyrazine-2-carboxamide hinges on the inherent difference in reactivity between carbon-bromine and carbon-chlorine bonds in the oxidative addition step. Generally, the order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[3] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

For dihalogenated heterocyclic substrates, this difference in reactivity can be exploited to achieve selective mono-functionalization. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the oxidative addition at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

However, it is crucial to note that this selectivity is not absolute and can be influenced by several factors:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. Bulky, electron-rich ligands can enhance the reactivity of the palladium center, sometimes to the point of enabling the coupling of less reactive C-Cl bonds. In some cases, specific ligands can even reverse the expected selectivity.[4][5] For selective C-Br coupling, catalysts with less bulky ligands are often preferred.

  • Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Therefore, careful temperature control is essential.

  • Base: The choice of base can influence the rate of transmetalation and, in some cases, the overall catalytic activity, which can indirectly affect selectivity.[6][7]

Recommended Reaction Protocols

Based on established principles for the Suzuki-Miyaura coupling of dihalo-heterocycles, the following protocols are recommended for the selective coupling of 6-Bromo-3-chloropyrazine-2-carboxamide with various arylboronic acids.

Table 1: Optimized Conditions for Selective Suzuki-Miyaura Coupling
ParameterCondition A: StandardCondition B: For Less Reactive Boronic Acids
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))PdCl₂(dppf)-CH₂Cl₂ adduct
Ligand (Included in catalyst)(Included in catalyst)
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1) or DME/H₂O (4:1)
Temperature 80-90 °C90-100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 6-Bromo-3-chloropyrazine-2-carboxamide Boronic Acid Base Catalyst setup Assemble Reaction Flask under Inert Atmosphere reagents->setup solvent Prepare Solvent Mixture (e.g., Dioxane/H₂O) degas Degas Solvent (e.g., N₂ sparging) solvent->degas add_solvent Add Degassed Solvent degas->add_solvent add_reagents Add Solid Reagents to Flask setup->add_reagents add_reagents->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool Reaction to Room Temperature monitor->cool quench Quench with Water/Brine cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify caption Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol (Condition A)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3-chloropyrazine-2-carboxamide (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1, volume appropriate for concentration).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the amount of boronic acid or using a more active catalyst system (Condition B). Ensure that the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Loss of Selectivity: If significant amounts of the di-coupled product are observed, try lowering the reaction temperature or using a less active catalyst. Reducing the reaction time once the starting material is consumed is also crucial.

  • Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring an efficient transmetalation step, which is influenced by the choice of base and solvent.[8]

Conclusion

The selective Suzuki-Miyaura coupling of 6-Bromo-3-chloropyrazine-2-carboxamide is a highly valuable transformation for the synthesis of complex, biologically active molecules. By leveraging the differential reactivity of the C-Br and C-Cl bonds and carefully optimizing the reaction conditions, researchers can achieve high yields and excellent selectivity for the desired 6-aryl-3-chloropyrazine-2-carboxamide products. The protocols and guidelines presented in this application note provide a robust starting point for the successful implementation of this important reaction in a research and drug development setting.

References

  • O'Keefe, D. F.; Dannock, M. C.; Marcuccio, S. M. Palladium Catalyzed Coupling of Halobenzenes with Arylboronic Acids: Rôle of the Triphenylphosphine Ligand. Tetrahedron Lett.1992 , 33 (44), 6679-6680. [Link]

  • Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6846-6863. [Link]

  • Muthumari, S.; Ramesh, R. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 2018 . [Link]

  • Dai, X.; et al. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. J. Org. Chem.2013 , 78 (15), 7758-7763. [Link]

  • Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6846-6863. [Link]

  • Patil, S. A.; et al. Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate. 2014 . [Link]

  • Bhanage, B. M.; et al. Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. 2011 . [Link]

  • Patil, M. L.; et al. Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. 2015 . [Link]

  • Magano, J.; Dunetz, J. R. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. 2022 , 27(21), 7247. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. 2002 , 58(48), 9633-9695. [Link]

  • Sreedhar, B.; et al. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. 2022 . [Link]

  • Ali, A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 2022 . [Link]

  • Aslam, S.; et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. 2021 . [Link]

  • Havelková, M.; et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. 2001 . [Link]

  • Hocek, M.; et al. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. J. Med. Chem.2000 , 43(9), 1817-1825. [Link]

  • Bellina, F.; Rossi, R. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. 2013 . [Link]

Sources

Application

Application Notes &amp; Protocols: A Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Chloropyrazine Derivatives

Introduction: The Strategic Importance of the Pyrazine Core In the landscape of medicinal chemistry and drug discovery, the pyrazine ring stands out as a "privileged scaffold." Its derivatives are integral to a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazine Core

In the landscape of medicinal chemistry and drug discovery, the pyrazine ring stands out as a "privileged scaffold." Its derivatives are integral to a multitude of clinically significant therapeutics, including kinase inhibitors, anti-cancer agents, and anti-infectives.[1][2][3][4] The two nitrogen atoms within the six-membered ring are not merely structural features; they are powerful electron-withdrawing centers that profoundly influence the ring's reactivity. This inherent electronic deficiency makes the pyrazine core an ideal substrate for Nucleophilic Aromatic Substitution (SNAr), a robust and versatile reaction for forging new carbon-heteroatom bonds.

This guide provides an in-depth exploration of the SNAr reaction specifically on 3-chloropyrazine and its derivatives. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, explain the rationale behind experimental design, and provide detailed, field-tested protocols for researchers engaged in the synthesis of novel molecular entities.

The SNAr Mechanism on the Pyrazine Scaffold

The SNAr reaction is fundamentally an addition-elimination process.[5][6][7] Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway is uniquely suited to electron-poor aromatic systems. The pyrazine ring is intrinsically activated for this transformation.

Causality of the Mechanism:

  • Activation: The two nitrogen atoms in the pyrazine ring act as potent electron sinks, withdrawing electron density via both inductive and resonance effects. This withdrawal polarizes the C-Cl bond and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbon atoms, particularly those ortho and para to the nitrogens (C2, C3, C5, C6), highly electrophilic.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the chlorine (the ipso-carbon). This is the rate-determining step of the reaction. The attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the ring's nitrogen atoms through resonance. This stabilization is crucial for the reaction to proceed.

  • Elimination & Aromatization: The system rapidly expels the chloride leaving group, collapsing the intermediate and restoring the highly stable aromatic ring, now functionalized with the incoming nucleophile.

Figure 1: General mechanism of SNAr on 3-chloropyrazine.

Optimizing Reaction Parameters: A Field Guide

The success of an SNAr reaction hinges on the judicious selection of several key parameters. The choices are not arbitrary but are dictated by the reactivity of the nucleophile and the stability of the substrate.

  • The Nucleophile: The nature of the nucleophile is paramount.

    • Amines (Primary & Secondary): Generally excellent nucleophiles for this reaction. They are often reactive enough to proceed without a strong base, requiring only a mild base like potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) to act as an acid scavenger.

    • Alcohols & Phenols (O-Nucleophiles): Less nucleophilic than amines. Their conjugate bases (alkoxides/phenoxides) are required for the reaction to proceed efficiently. A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the alcohol in situ.

    • Thiols (S-Nucleophiles): Highly potent nucleophiles. Thiolates (RS⁻) are readily formed with mild bases (e.g., K₂CO₃) and react rapidly with 3-chloropyrazine, often at lower temperatures than their oxygen and nitrogen counterparts.[9]

  • The Solvent: The solvent must solubilize the reactants and, critically, stabilize the charged Meisenheimer intermediate.

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are the gold standards. Their high polarity effectively stabilizes the anionic intermediate, accelerating the rate-determining step.

    • Ethers & Alcohols: Solvents like tetrahydrofuran (THF), 1,4-dioxane, or tert-amyl alcohol can be effective, particularly for more reactive nucleophiles or when microwave heating is employed.[8][10][11]

    • "Green" Solvents: For certain highly activated substrates and strong nucleophiles, reactions can be successfully performed in water, offering a more environmentally benign alternative.[10][12]

  • The Base: The base serves two primary roles.

    • Nucleophile Deprotonation: For alcohol and thiol nucleophiles, a base is required to generate the more potent anionic nucleophile.

    • Acid Scavenging: For amine nucleophiles (or any reaction liberating a proton), the base neutralizes the HCl formed, preventing protonation of the starting amine or the product. Common choices range from strong, non-nucleophilic bases like NaH to milder inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9]

  • Temperature: Reaction temperatures typically range from ambient to high heat (80-150 °C). The required temperature is inversely related to the reactivity of the nucleophile and the activation of the pyrazine ring. Less reactive nucleophiles, such as anilines or certain alcohols, often require higher temperatures to achieve a reasonable reaction rate.

Data Summary: Typical SNAr Reaction Conditions

The following table provides a practical summary of starting conditions for various nucleophile classes. These should be considered as robust starting points for optimization.

Nucleophile ClassTypical Nucleophile(s)Base(s)Solvent(s)Temperature (°C)Notes
Amines Alkylamines, Morpholine, PiperazineK₂CO₃, Cs₂CO₃, DIPEADMSO, NMP, Dioxane80 - 120Base acts primarily as an acid scavenger.[10]
Alcohols/Phenols Aliphatic alcohols, PhenolsNaH, KOtBu, K₂CO₃THF, DMF, DMSO60 - 140Requires a strong base to generate the alkoxide/phenoxide.[13]
Thiols Alkyl/Aryl thiolsK₂CO₃, Cs₂CO₃, NaOHDMF, DMSO, EtOH25 - 80Highly reactive; reactions are often faster and occur at lower temperatures.[9][14]

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be reproducible and serve as a reliable foundation for synthesizing a diverse range of 3-substituted pyrazine derivatives.

Protocol 1: Synthesis of 3-Morpholinopyrazine (Amine Nucleophile)

This protocol details a standard procedure for the reaction of 3-chloropyrazine with a secondary amine, a cornerstone transformation in library synthesis.

  • Materials:

    • 3-Chloropyrazine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

    • Ethyl acetate, water, brine for workup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add 3-chloropyrazine (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 3-chloropyrazine.

    • Add morpholine (1.2 eq) to the stirring suspension.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

    • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

    • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-morpholinopyrazine.

Protocol 2: Synthesis of 3-Phenoxypyrazine (O-Nucleophile)

This protocol outlines the synthesis using a less reactive oxygen nucleophile, requiring stronger basic conditions.

  • Materials:

    • Phenol (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

    • 3-Chloropyrazine (1.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Three-neck flask, magnetic stirrer, condenser, nitrogen/argon line, dropping funnel

  • Procedure:

    • To a dry three-neck flask under an inert atmosphere (N₂), add sodium hydride (1.3 eq).

    • Add anhydrous DMF and cool the suspension to 0 °C using an ice bath.

    • Dissolve phenol (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of 3-chloropyrazine (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

    • Perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate or another suitable solvent).

    • Purification: Concentrate the organic layers and purify the crude product by flash column chromatography to isolate 3-phenoxypyrazine.

Protocol 3: Synthesis of 3-(Phenylthio)pyrazine (S-Nucleophile)

This protocol demonstrates the high reactivity of sulfur nucleophiles, which often allows for milder conditions.

  • Materials:

    • 3-Chloropyrazine (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add 3-chloropyrazine (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours. The reaction is often rapid.

    • Monitor progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

    • Purification: Concentrate the organic layers and purify the crude product by flash column chromatography to afford the desired 3-(phenylthio)pyrazine.

Figure 2: Standard experimental workflow for SNAr reactions.

Applications in Drug Discovery & Medicinal Chemistry

The functionalization of the 3-position of a pyrazine ring via SNAr is not merely an academic exercise; it is a strategically vital route in the synthesis of high-value pharmaceutical agents. The resulting 3-aminopyrazine, 3-alkoxypyrazine, and 3-thiopyrazine motifs are prevalent in numerous biologically active molecules.[15][16]

  • Kinase Inhibitors: The 3-aminopyrazine scaffold is a key pharmacophore that often serves as a "hinge-binder" in ATP-competitive kinase inhibitors, forming critical hydrogen bonds within the enzyme's active site.[2] The synthesis of libraries of 3-aminopyrazine derivatives is a common strategy in lead optimization campaigns for oncology and inflammatory diseases.[15]

  • Anticancer Agents: Bortezomib, a proteasome inhibitor used to treat multiple myeloma, features a pyrazine carboxamide core, highlighting the acceptance of this heterocycle in approved drugs.[1][2]

  • Covalent Modulators: Highly reactive chloropyrazine derivatives have been utilized as covalent fragments to target specific cysteine residues in proteins, such as the p53 tumor suppressor, demonstrating their utility in modern drug discovery paradigms.[17][18][19]

By mastering the SNAr reaction on the 3-chloropyrazine core, researchers and drug development professionals gain a powerful tool to rapidly access novel chemical space and accelerate the discovery of next-generation therapeutics.

References

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.
  • Haloselectivity of Heterocycles. Baran Lab.
  • Nucleophilic arom
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
  • Nucleophilic arom
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PubMed.
  • Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evalu
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
  • SNAr reaction scope & limit
  • Review on the Synthesis of Pyrazine and Its Derivatives.
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. DrugDiscovery.com.
  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. PubMed.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Pyrazine Halides

Executive Summary Pyrazines are privileged scaffolds in medicinal chemistry, appearing in FDA-approved therapeutics such as Bortezomib (oncology) and Pyrazinamide (tuberculosis). Their electron-deficient nature makes the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazines are privileged scaffolds in medicinal chemistry, appearing in FDA-approved therapeutics such as Bortezomib (oncology) and Pyrazinamide (tuberculosis). Their electron-deficient nature makes them excellent bioisosteres for benzene or pyridine, offering improved metabolic stability and aqueous solubility.

However, pyrazine halides present a "Goldilocks" challenge in palladium catalysis:

  • Oxidative Addition: The electron-deficient ring facilitates facile oxidative addition (C–X bond activation).

  • Catalyst Poisoning: The nitrogen lone pairs are strong

    
    -donors, capable of displacing phosphine ligands and sequestering the palladium center into inactive complexes.
    

This guide provides optimized protocols for Suzuki-Miyaura (C–C bond) and Buchwald-Hartwig (C–N bond) couplings, specifically engineered to overcome the "N-coordination trap" inherent to pyrazine substrates.

Mechanistic Foundation: The N-Coordination Trap

Unlike benzene halides, pyrazines possess two nitrogen atoms that compete with ligands for the metal center. Understanding this off-cycle equilibrium is critical for reaction design.

The "Goldilocks" Cycle
  • The Advantage: The

    
    -deficient ring pulls electron density from the C–X bond, lowering the activation energy for oxidative addition compared to phenyl halides.
    
  • The Trap: If the supporting ligand is not sufficiently bulky or electron-rich, the pyrazine nitrogen binds to Pd(II), forming a stable, catalytically inactive "resting state" species.

Visualization: Catalytic Cycle & Poisoning Pathway

PyrazineMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Facile for Pyrazines) Pd0->OxAdd PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet Trap OFF-CYCLE TRAP (N-Pd Coordination) PdII->Trap Low Steric Bulk Ligands RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Trap->PdII Heat / Bulky Ligand

Figure 1: The catalytic cycle showing the competition between productive transmetallation and the off-cycle catalyst sequestration (poisoning) by the pyrazine nitrogen.

Critical Optimization Parameters

Ligand Selection (The Steric Shield)

To prevent N-coordination, ligands must be bulky enough to sterically clash with the pyrazine ring when it attempts to bind to the metal, yet flexible enough to permit oxidative addition.

  • Recommended: XPhos or RuPhos (Buchwald Biaryls). The isopropyl groups on XPhos provide a "roof" over the Pd center, blocking the approach of the pyrazine nitrogen while enhancing electron density for oxidative addition.

  • Alternative: Pd(dppf)Cl₂ . The large bite angle of dppf resists displacement by nitrogen.

Base & Side Reactions

Pyrazines are sensitive to nucleophilic attack.

  • Hydrolysis: Strong hydroxide bases (NaOH, KOH) can directly attack the C–Cl bond, converting the starting material to a hydroxypyrazine (inactive phenol).

  • Solution: Use weaker, anhydrous bases like K₃PO₄ or Cs₂CO₃ . If solubility is an issue, use minimal water in a biphasic system (e.g., Toluene/H₂O 4:1).

Halide Hierarchy

Reactivity follows bond dissociation energy: I > Br > Cl .[1]

  • Note: While 2-chloropyrazine is the most cost-effective, it requires the most active catalyst systems (e.g., Pd-G3 or G4 precatalysts) to initiate the cycle.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Target: Synthesis of 2-arylpyrazines from 2-chloropyrazine. Challenge: Protodeboronation of the boronic acid partner and hydrolysis of the chloropyrazine.

Materials
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv - excess required due to instability)

  • Catalyst: XPhos Pd G3 (2-3 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (9:1)

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with 2-chloropyrazine (if solid), arylboronic acid, K₃PO₄, and the Pd catalyst.

    • Critical Step: If using separate Pd source and ligand, premix them in the solvent for 5 mins before adding to the main vessel to ensure active catalyst formation.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject the degassed solvent mixture through the septum.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Visual Check: The reaction should turn from dark red/brown to black (active Pd) or stay clear/yellow (if poisoned/inactive).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash organic layer with brine to remove residual pyrazine salts.

Data Summary: Ligand Performance on 2-Chloropyrazine

Ligand Yield (%) Notes
XPhos 92% Excellent turnover; steric bulk prevents N-poisoning.
PPh₃ 35% Poor yield; susceptible to displacement by pyrazine N.

| dppf | 78% | Good alternative; robust but slower kinetics. |

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Target: Synthesis of 2-aminopyrazines (common kinase inhibitor motif). Challenge: Competitive binding of the amine nucleophile vs. the pyrazine nitrogen.

Materials
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%)

    • Why BrettPhos? It is specifically designed for coupling primary amines and ensures reductive elimination occurs faster than

      
      -hydride elimination.
      
  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Inert Environment: This reaction is strictly air and moisture sensitive . Use a glovebox or rigorous Schlenk technique.

  • Loading: Add Pd catalyst, NaOtBu, and 2-chloropyrazine to the vial under Argon.

  • Amine Addition:

    • Liquid Amines: Add via syringe after solvent.

    • Solid Amines: Add with other solids.

  • Thermal Activation: Heat to 90–110°C .

    • Note: Chloropyrazines require higher temperatures than bromopyrazines to force the oxidative addition.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M:M+2).

Troubleshooting & Self-Validation

Use this logic table to diagnose failure modes.

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst Poisoning (N-binding)Switch to bulkier ligand (XPhos/BrettPhos). Increase Temp by 10°C.
Hydroxypyrazine forms Hydrolysis of C-Cl bondSwitch base from Hydroxide/Carbonate to Phosphate (K₃PO₄). Ensure anhydrous solvents.
De-halogenated Pyrazine

-Hydride Elimination
Reaction is stalling at Pd(II). Use a ligand that accelerates reductive elimination (e.g., RuPhos).
Boronic Acid Consumed, SM remains ProtodeboronationAdd boronic acid in 2 portions (0h and 2h). Switch to Boronic Ester (Pinacol).

Optimization Workflow

Follow this decision tree to select the optimal conditions for your specific pyrazine substrate.

OptimizationFlow Start Start: Pyrazine Halide Coupling CheckHalide Identify Halide Start->CheckHalide BranchCl Chloride (Cl) CheckHalide->BranchCl BranchBr Bromide/Iodide (Br/I) CheckHalide->BranchBr CondCl Requires Active Catalyst: XPhos Pd G3 or BrettPhos BranchCl->CondCl CondBr Standard Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 BranchBr->CondBr CheckNu Check Nucleophile CondCl->CheckNu CondBr->CheckNu NuBoron Boronic Acid (Suzuki) CheckNu->NuBoron NuAmine Amine (Buchwald) CheckNu->NuAmine OptSuzuki Base: K3PO4 Solvent: Dioxane/H2O NuBoron->OptSuzuki OptBuchwald Base: NaOtBu Ligand: BrettPhos NuAmine->OptBuchwald

Figure 2: Decision tree for selecting catalyst and conditions based on halide leaving group and nucleophile type.

References

  • MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Nobel Prize. (2010).[2][3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Application

Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazine-2-Carboxamide Analogs

Abstract & Rationale The pyrazine-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for first-line antitubercular agents (Pyrazinamide) and emerging kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The pyrazine-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for first-line antitubercular agents (Pyrazinamide) and emerging kinase inhibitors (e.g., EGFR, VEGFR targets). Conventional thermal synthesis of these analogs often suffers from "thermal lag," requiring prolonged reflux times (12–24 hours) that degrade sensitive functionality and promote side reactions like hydrolysis of the amide bond.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity.[1][2] We focus on two distinct pathways:

  • Direct Amidation: Using T3P® (Propylphosphonic anhydride) for rapid, epimerization-free coupling.[3]

  • SNAr Diversification: Aminodehalogenation of chloropyrazines to generate library diversity.

Mechanistic Insight: The Microwave Advantage

Understanding why microwave irradiation is superior to heating blocks is critical for protocol design.

  • Dielectric Heating vs. Conduction: Conventional heating relies on thermal conduction from the vessel wall, creating temperature gradients. Microwaves utilize dipolar polarization and ionic conduction . The pyrazine ring, being electron-deficient and polar, couples efficiently with the oscillating electric field (2.45 GHz), generating internal heat almost instantaneously.

  • The "Superheating" Effect: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points. This exponential increase in temperature (

    
    ) drives the reaction rate significantly faster than reflux.
    
Diagram 1: Reaction Workflow Logic

MW_Workflow cluster_pathways Pathway Selection Start Start: Reagent Selection Direct Direct Amidation (Carboxylic Acid + Amine) Start->Direct SNAr S_NAr Diversification (Chloropyrazine + Amine) Start->SNAr Setup MW Vial Setup (Sealed, Magnetic Stir) Direct->Setup Add T3P/Base SNAr->Setup Add Solvent Irradiation MW Irradiation (80-140°C, 10-30 min) Setup->Irradiation Cooling Compressed Air Cooling (Prevent boil-over) Irradiation->Cooling Workup Workup (T3P: Aqueous Wash) (S_NAr: Precipitation) Cooling->Workup

Caption: Logical flow for selecting and executing microwave-assisted pyrazine synthesis pathways.

Experimental Protocols

Protocol A: Direct Amidation using T3P®

Best for: Coupling complex amines to Pyrazine-2-carboxylic acid with minimal purification. Why T3P? Propylphosphonic anhydride (T3P) is the reagent of choice for MW synthesis. Unlike HATU or EDC, its byproducts are water-soluble, allowing for a simple extraction workup.[3][4] It also exhibits high thermal stability, unlike explosive HOBt additives.

Reagents
  • Acid: Pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (avoid TEA if T > 100°C)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[5]

Step-by-Step Procedure
  • Vial Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Pyrazine-2-carboxylic acid and Amine in EtOAc (concentration ~0.2–0.5 M).

  • Base Addition: Add Pyridine. Note: Exotherm may occur.

  • Activation: Add T3P solution dropwise. Cap the vial immediately with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 80°C – 100°C

    • Time: 10 – 20 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Workup:

    • Cool to RT. Transfer mixture to a separatory funnel.

    • Wash with water (2x) to remove T3P byproducts and excess Pyridine.

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

    • Result: Usually >90% purity; recrystallize if necessary.

Protocol B: SNAr Aminodehalogenation

Best for: Creating libraries of 3-amino-pyrazine-2-carboxamide derivatives (Pyrazinamide analogs). Mechanism: Nucleophilic aromatic substitution on an electron-deficient ring.

Reagents
  • Substrate: 3-chloropyrazine-2-carboxamide (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.2 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol. Avoid pure water due to hydrolysis risk at high T.

  • Base: None (use excess amine) or DIPEA. Critical: Do not use Triethylamine (TEA) as it decomposes to diethylamine under MW conditions, causing side reactions.[1]

Step-by-Step Procedure
  • Vial Loading: Suspend 3-chloropyrazine-2-carboxamide in EtOH (3–5 mL) in a microwave vial.

  • Reagent Addition: Add the amine.

  • Irradiation:

    • Temperature: 140°C

    • Pressure Limit: 15 bar (EtOH generates significant pressure)

    • Time: 20 – 30 minutes

  • Workup:

    • Cool to 50°C (precipitate often forms upon cooling).

    • Pour into ice water. Filter the solid precipitate.

    • Wash with cold water/EtOH (9:1).

Data & Validation

Comparison: Thermal vs. Microwave

The following data highlights the efficiency gains for the synthesis of N-benzylpyrazine-2-carboxamide.

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol A)
Temperature 110°C (Toluene reflux)100°C (EtOAc, sealed)
Time 18 Hours15 Minutes
Coupling Reagent SOCl₂ (Acid Chloride route)T3P (Direct Coupling)
Yield 65%92%
Workup Extraction + Column ChromatographyExtraction only
Safety Profile Corrosive fumes (SO₂/HCl)Closed system, green solvents
Diagram 2: T3P Activation Mechanism

Understanding the T3P cycle confirms why aqueous workup is sufficient.

T3P_Mechanism Reagents Carboxylic Acid + Base Deprotonation Carboxylate Anion Reagents->Deprotonation T3P_Attack Attack on T3P Anhydride Deprotonation->T3P_Attack Activated Activated Acyl-Phosphonate Intermediate T3P_Attack->Activated Amine_Attack Nucleophilic Attack by Amine Activated->Amine_Attack Products Amide Product (Organic Layer) Amine_Attack->Products Byproducts Water-Soluble Phosphonate Salts (Aqueous Layer) Amine_Attack->Byproducts Washed away

Caption: T3P mediated amidation mechanism highlighting the separation of product and byproducts.

Troubleshooting & Safety

Pressure Management (Critical)
  • Risk: Heating volatile solvents (MeOH, EtOH, EtOAc) to 140°C generates internal pressures of 10–15 bar.

  • Control: Ensure your MW vial is rated for at least 20 bar. Set a pressure limit cut-off (e.g., 18 bar) on the instrument.

  • Volume: Do not fill vials >60%; headspace is required for safe expansion.

"Base" Decomposition
  • Issue: Using Triethylamine (TEA) at >120°C in MW can lead to N,N-diethyl amides as impurities due to TEA decomposition.

  • Solution: Use Pyridine (aromatic, stable) or DIPEA (sterically hindered, more stable) for high-temperature protocols.

Solubility
  • Issue: Pyrazine-2-carboxylic acid has poor solubility in non-polar solvents.

  • Solution: Use DMF or NMP if the reaction fails in EtOAc. However, DMF requires aqueous LiCl washes to remove during workup.

References

  • Jandourek, O. et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Letters in Organic Chemistry.

  • Dunetz, J. R. et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters.

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Application Notes.

  • Biotage. Beyond Heat – Practical Requirements of a Microwave Synthesizer. Biotage White Papers.

  • Dolezal, M. et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Amidation of 3,6-Dichloropyrazine-2-carbonitrile

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Yield Improvement & Troubleshooting for Nitrile-to-Amide Hydrolysis Substrate: 3,6-Dichloropyrazine-2-carbonitrile (CAS: 35678...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Yield Improvement & Troubleshooting for Nitrile-to-Amide Hydrolysis Substrate: 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9)

Executive Summary & Mechanistic Insight[1][2][3]

The conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-dichloropyrazine-2-carboxamide is a critical intermediate step, most notably in the synthesis of Favipiravir (T-705) .[1]

The Central Challenge: This reaction is a "chemoselectivity tightrope." The pyrazine ring is highly electron-deficient due to the two chlorine atoms and the para-nitrogen atoms. This makes the C-3 and C-6 positions extremely susceptible to Nucleophilic Aromatic Substitution (


) .
  • Standard Hydrolysis (Base): Using aqueous NaOH/KOH often fails because

    
     attacks the C-3 chlorine, leading to 6-chloro-3-hydroxypyrazine-2-carbonitrile  (a dead-end byproduct).
    
  • Standard Hydrolysis (Acid): While safer for the ring, harsh acidic conditions or high temperatures promote over-hydrolysis to the carboxylic acid.

The Solution: To maximize yield, you must utilize Concentrated Sulfuric Acid (


)  under strictly controlled thermal ramp rates. This method protonates the nitrile nitrogen to activate it for water attack while the non-nucleophilic nature of the bisulfate anion (

) prevents ring substitution.
Reaction Pathway & Competing Side Reactions

ReactionPathway cluster_legend Pathway Legend Start 3,6-Dichloropyrazine- 2-carbonitrile Target 3,6-Dichloropyrazine- 2-carboxamide (TARGET) Start->Target Conc. H2SO4 20-45°C Substitution 6-Chloro-3-hydroxy- pyrazine-2-carbonitrile (SNAr Byproduct) Start->Substitution Presence of OH- or dilute acid OverHydrolysis 3,6-Dichloropyrazine- 2-carboxylic Acid (Over-Hydrolysis) Target->OverHydrolysis Temp > 55°C or Extended Time key Green: Desired Path | Red: Over-reaction | Yellow: Ring Destruction

Figure 1: Chemoselectivity map showing the narrow operating window required to avoid


 (yellow) and over-hydrolysis (red).

Optimized Experimental Protocol

Objective: Achieve >80% isolated yield of the amide. Scale: 10g - 100g Pilot Scale.

Reagents & Equipment[2][3][5][6]
  • Substrate: 3,6-Dichloropyrazine-2-carbonitrile (Purity >98% recommended).[2][3][4][5][6]

  • Solvent/Reagent: Sulfuric Acid (

    
    ), 98% (Conc.). Do not use dilute acid. 
    
  • Quench: Crushed Ice / Water.

  • Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring (magnetic stirring is insufficient for the slurry quench).

Step-by-Step Workflow
  • Charge: Add Conc.

    
     (5.0 - 8.0 volumes)  to the reactor. Cool to 15–20°C .
    
    • Why: High dilution volume acts as a heat sink. Starting cool prevents immediate exotherm.

  • Addition: Add 3,6-dichloropyrazine-2-carbonitrile portion-wise over 30 minutes.

    • Critical: Maintain internal temperature

      
      . The dissolution is exothermic.
      
  • Reaction: Warm the mixture to 40–45°C . Hold for 4–6 hours.

    • Monitor: Check via HPLC or TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the nitrile spot (

      
      ) and appearance of amide (
      
      
      
      ).
    • Stop Condition: Stop immediately if the Carboxylic Acid peak (baseline/very polar) exceeds 2%.

  • Quench (The Yield Killer):

    • Prepare a separate vessel with Crushed Ice (10 volumes) .

    • Slowly pour the reaction mixture into the ice with vigorous stirring.

    • Temperature Limit: Keep quench slurry

      
      .
      
  • Isolation:

    • A white to off-white precipitate will form immediately.

    • Stir for 30 minutes to ensure all acid is diluted and trapped in the aqueous phase.

    • Filter via Buchner funnel.

    • Wash: Wash cake with cold water (

      
       vol) until filtrate pH is neutral (pH 6-7).
      
  • Drying: Vacuum dry at

    
     for 12 hours.
    

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a yellow byproduct and low yield."

Diagnosis: Nucleophilic Aromatic Substitution (


).
Cause:  Presence of water during the initial dissolution or use of dilute acid. If the acid concentration drops below 90%, water acts as a nucleophile attacking the C-3 position (displacing Chlorine) rather than hydrating the nitrile.
Fix: 
  • Ensure

    
     is 98%.
    
  • Ensure glassware is bone-dry before starting.

  • Do not use aqueous base (

    
    ) for this specific dichloro-substrate.
    
Issue 2: "My product contains 10-15% carboxylic acid."

Diagnosis: Over-hydrolysis. Cause: Reaction temperature exceeded 50°C or reaction time was too long. Fix:

  • Strictly cap temperature at 45°C.

  • Quench immediately upon consumption of starting material.

  • Rescue: If acid is present, you can wash the solid filter cake with saturated Sodium Bicarbonate (

    
    ) solution. The amide is insoluble in bicarbonate, but the carboxylic acid impurity will dissolve as the salt.
    
Issue 3: "The reaction turned into a dark red/black oil."

Diagnosis: Polymerization/Decomposition. Cause: Thermal runaway during the addition step. Pyrazines are thermally sensitive. Fix:

  • Check cooling capacity.[7]

  • Slow down the addition rate of the solid nitrile into the acid.

  • Ensure the "Heel" (solvent volume) is sufficient (at least 5 vol) to absorb heat.

Issue 4: "Filtration is extremely slow (clogged filter)."

Diagnosis: Particle size issue during quench. Cause: Pouring the reaction mixture too fast into the ice/water causes rapid precipitation of fine fines. Fix:

  • Reverse Quench? No. Always pour Acid into Water/Ice.

  • Agitation: Increase stirring speed during the quench to encourage larger crystal agglomeration.

  • Digestion: After quenching, stir the slurry at 5-10°C for 1 hour before filtering ("Ostwald ripening").

Data & Specifications

Critical Process Parameters (CPPs)
ParameterRangeOptimalConsequence of Deviation
Acid Conc. 95% - 98%98% <95% causes Cl-substitution (

).
Reaction Temp 35°C - 55°C40-45°C >55°C causes acid formation; <35°C stalls reaction.
Reaction Time 3 - 8 hours4-5 hours >8h increases acid impurity.
Quench Temp 0°C - 20°C<10°C High temp during quench hydrolyzes the amide.
Expected Yields[2][3][4][7][10][11][12]
MethodTypical YieldPurity ProfileNotes
Conc.

(Recommended)
75 - 85% >98%Robust, scalable, requires careful quench.

/

(Radziszewski)
40 - 55%85-90%High risk of Cl-displacement; difficult purification.
Metal Catalysis (Ru/Pt)85 - 95%>99%High cost; typically reserved for mg-scale discovery.

Strategic Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude HPLC CheckPurity Is Purity > 95%? Start->CheckPurity Success Proceed to Drying CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No ImpurityAcid Impurity: Carboxylic Acid (Polar peak, low Rf) IdentifyImpurity->ImpurityAcid ImpurityHydroxy Impurity: Hydroxy-Pyrazine (Des-Chloro byproduct) IdentifyImpurity->ImpurityHydroxy ActionAcid Action: Wash cake with Sat. NaHCO3 ImpurityAcid->ActionAcid ActionHydroxy Action: Check Acid Conc. Must be >98% anhydrous ImpurityHydroxy->ActionHydroxy

Figure 2: Troubleshooting logic for post-reaction analysis.

References

  • Favipiravir Synthesis Overview

    • Karatas, H., et al. (2022).[4] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[3][4][6] Chemical Papers, 77, 2093–2102.

    • Note: Discusses the criticality of the nitrile intermediate and alternative fluorin
  • Process Chemistry of Pyrazine Nitriles

    • Guo, Q., et al. (2019).[4][5][8] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[1][8][9]

    • Note: Details the chlorination and subsequent hydrolysis challenges.
    • [8]

  • General Nitrile Hydrolysis Mechanisms

    • "Converting Nitriles to Amides."[10][7][11] Chemistry Steps.

    • Note: Provides foundational mechanism for acid-c
  • Patent Literature (Alternative Conditions)

    • WO2021250705A1. "A process for preparation of 3,6-dichlorocyano pyrazine... and production of favipiravir thereof."[2][1][9][12]

    • Note: Describes industrial scale-up considerations and yield optimiz

Sources

Optimization

Purification methods for 6-Bromo-3-chloropyrazine-2-carboxamide intermediates

Topic: Purification & Handling of Favipiravir Intermediates Core Directive & Scope Welcome to the Technical Support Center. This guide addresses the purification, isolation, and stability of 6-Bromo-3-chloropyrazine-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Favipiravir Intermediates

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the purification, isolation, and stability of 6-Bromo-3-chloropyrazine-2-carboxamide (referred to herein as Intermediate-6B3C ).

This molecule is a critical intermediate in the synthesis of Favipiravir (T-705) .[1] Its purity is paramount because the C3-chloro position is the site of the subsequent nucleophilic fluorination, and the C6-bromo position is often reduced or substituted later. Impurities here—specifically the hydrolyzed hydroxy species or regioisomers—will drastically lower the yield of the final API (Active Pharmaceutical Ingredient).

Key Technical Challenges:

  • Hydrolytic Instability: The C3-chloro group, activated by the electron-deficient pyrazine ring and the ortho-carboxamide, is susceptible to hydrolysis back to the hydroxyl species.

  • Solubility Similarities: Separating the 3-chloro product from the 3-hydroxy precursor requires precise solvent tuning.

  • Regioisomerism: Ensuring the bromine is at C6 (para to amide) rather than C5.

Primary Purification Protocol: Recrystallization[2]

For scale-up and high purity (>98%), recrystallization is superior to chromatography. The following protocol exploits the significant solubility difference between the lipophilic chloro-adduct and the polar hydroxy-impurity.

Optimized Solvent System: Ethanol / Water

While ethyl acetate/heptane is common for halogenated aromatics, the carboxamide moiety in Intermediate-6B3C requires a protic solvent for effective dissolution.

Step-by-Step Protocol
PhaseActionTechnical Rationale
1. Dissolution Suspend crude solid in Ethanol (95%) at 5 mL/g . Heat to reflux (

).
Ethanol dissolves the target 6B3C but has limited solubility for inorganic salts carried over from halogenation (e.g., phosphorus salts).
2. Clarification If the solution is not clear at reflux, perform a hot filtration .Removes elemental sulfur (if Lawesson’s reagent was used previously) or inorganic residues.
3. Anti-solvent Slowly add warm Water (

)
until slight turbidity persists. Ratio approx. 1:1 EtOH:Water .
Water acts as the anti-solvent. Adding it warm prevents "crash precipitation" which traps impurities.
4. Cooling Cool to

at a rate of

. Then chill to

for 2 hours.
Slow cooling promotes the growth of dense, filterable crystals and excludes the 3-hydroxy impurity (which is more soluble in aqueous ethanol).
5. Isolation Filter and wash the cake with cold 20% EtOH/Water .Displaces mother liquor containing the des-bromo or hydroxy impurities.
6. Drying Vacuum dry at

. Do not exceed

.
High heat can induce solid-state hydrolysis or sublimation of the halogenated species.

Troubleshooting & FAQs

Q1: My product contains 5-10% of the 3-hydroxy precursor (6-Bromo-3-hydroxypyrazine-2-carboxamide). How do I remove it?

Diagnosis: The chlorination reaction (likely using


) was incomplete, or hydrolysis occurred during the quench.
The Fix: 
  • Do not recrystallize yet. Recrystallization is inefficient at removing large amounts (>5%) of the hydroxy precursor because of co-precipitation.

  • Reslurry (Trituration): Suspend the solid in Dichloromethane (DCM) or Chloroform (5 vol). Stir at room temperature for 1 hour.

  • Filter: The 3-hydroxy species is highly polar and poorly soluble in DCM; it will remain as a solid. The 3-chloro target is soluble in DCM.

  • Evaporate: Collect the filtrate (DCM layer) and evaporate to recover the purified 3-chloro target.

Q2: The product is turning yellow/brown during storage.

Diagnosis: Dehydrohalogenation or light-induced radical degradation. Pyrazines are electron-deficient and light-sensitive. The Fix:

  • Storage: Store in amber vials under Argon/Nitrogen atmosphere.

  • Stabilizer: Ensure no residual acid (from

    
     or 
    
    
    
    ) remains. Wash the final organic layer with saturated
    
    
    before crystallization. Acid traces catalyze decomposition.
Q3: I see a "doublet" impurity in HPLC at RRT 0.9.

Diagnosis: This is likely the Des-bromo impurity (3-chloropyrazine-2-carboxamide) or the Regioisomer (5-bromo-3-chloropyrazine-2-carboxamide). The Fix:

  • Des-bromo: Hard to remove.[2] Check your bromination stoichiometry before the chlorination step.

  • Regioisomer: Use the Ethanol/Water recrystallization method described above. The 6-bromo isomer packs better into the crystal lattice than the 5-bromo isomer due to symmetry (para to amide).

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying crude Intermediate-6B3C .

PurificationLogic Start Crude Intermediate-6B3C Check Analyze Purity (HPLC) Start->Check Decision1 > 5% Hydroxy Impurity? Check->Decision1 Trituration DCM Trituration (Target dissolves, Impurity solid) Decision1->Trituration Yes (High Hydroxy) Decision2 Regioisomer / Color Issue? Decision1->Decision2 No (Low Hydroxy) Filtration Filter & Evaporate Filtrate Trituration->Filtration Filtration->Decision2 Recryst Recrystallization (EtOH / Water) Decision2->Recryst Yes Final Pure 6-Bromo-3-chloro pyrazine-2-carboxamide Decision2->Final No (Purity OK) Recryst->Final

Caption: Decision tree for removing specific impurities (Hydroxy vs. Regioisomers) based on initial purity analysis.

Reaction Engineering: The Quench

Most users encounter purification issues because of an improper workup of the chlorination step. If you synthesize this from 6-bromo-3-hydroxypyrazine-2-carboxamide , the quench is the critical control point.

The "Cold-Pour" Technique:

  • Never add water to the reaction mixture.

  • Always pour the reaction mixture (containing excess

    
    ) slowly into a vigorously stirred mixture of Ice/Water  (or Ice/
    
    
    
    solution).
  • Temperature Control: Keep the quench mass

    
    .
    
    • Why? High temperatures during quenching accelerate the hydrolysis of the newly formed C-Cl bond back to C-OH.

Analytical Reference Data

Use these parameters to validate your purified material.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark yellow indicates oxidation.
Melting Point

(Decomp)
Sharp range indicates high purity.[3]
HPLC Column C18 (e.g., Agilent Zorbax Eclipse)Standard reverse phase.
Mobile Phase A: 0.1%

in WaterB: Acetonitrile
Acidic phase prevents tailing of the amide.
Detection UV @ 254 nmPyrazine ring absorption.

References

  • Favipiravir Synthesis Overview: Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[3] Antiviral Research.

  • Chlorination Protocols: Zhang, T., et al. (2013). "Process for the preparation of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Patent CN103012366A.

  • Purification of Halopyrazines: Sato, K., et al. (2010). "Practical Synthesis of 3,6-Dichloropyrazine-2-carbonitrile." Organic Process Research & Development.

  • Impurity Profiling: Guo, Q., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Pyrazine Carboxamide Recrystallization

Welcome to the technical support center for the purification of pyrazine carboxamide and its derivatives. As a molecule of significant interest in pharmaceutical development, achieving high purity is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazine carboxamide and its derivatives. As a molecule of significant interest in pharmaceutical development, achieving high purity is paramount. Recrystallization is a powerful and widely used technique for this purpose, but its success is critically dependent on the selection and optimization of the solvent system.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and the scientific rationale behind experimental choices to help you navigate the challenges of pyrazine carboxamide recrystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a foundational understanding of solvent selection for pyrazine carboxamide.

Q1: What are the ideal properties of a recrystallization solvent for pyrazine carboxamide?

A1: The perfect solvent is the cornerstone of an effective recrystallization.[2] For pyrazine carboxamide, which exhibits moderate polarity due to its amide functional group, the ideal solvent should meet the following criteria[1][3]:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the pyrazine carboxamide when heated to near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing yield.

  • Impurity Solubility Profile: The solvent should either keep impurities dissolved at all temperatures (so they remain in the mother liquor) or be a poor solvent for them (allowing for removal via hot filtration).

  • Inertness: The solvent must not react with the pyrazine carboxamide.

  • Volatility: It should have a boiling point low enough to be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: Where should I start with solvent selection? Is there a standard solvent?

A2: Due to the amide group, polar solvents are an excellent starting point.[4][5] Based on literature and chemical principles, good candidates to screen include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl Acetate.

  • Nitriles: Acetonitrile is often an excellent choice for recrystallizing amides.[5]

  • Water: Pyrazine carboxamide is generally soluble in water, making it a potential candidate, especially in mixed-solvent systems.[4]

There is no single "standard" solvent, as the optimal choice depends heavily on the specific impurities present in your crude sample. A systematic screening process is always recommended.

Q3: What is the difference between a single-solvent and a multi-solvent system, and when should I use each?

A3:

  • Single-Solvent System: This is the simplest method, where the crude compound is dissolved in a minimal amount of a single hot solvent and crystallizes upon cooling. This should always be the first approach if a suitable solvent can be found.

  • Multi-Solvent System (Antisolvent): This method is used when no single solvent has the ideal temperature-dependent solubility profile. It typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" or "antisolvent" (in which it is poorly soluble) until the solution becomes saturated and crystals form.[1][6] This is particularly useful for compounds that are highly soluble in most solvents even at low temperatures. A common pair for moderately polar compounds like pyrazine carboxamide could be Ethanol (good solvent) and Water (antisolvent) or Acetone (good solvent) and Hexane (antisolvent).

Q4: How much solvent is the "right" amount?

A4: The goal is to use the minimum amount of near-boiling solvent required to just fully dissolve the crude solid.[7] Using too much solvent is the most common reason for poor or no crystal yield, as the solution will not become sufficiently supersaturated upon cooling.[8][9] Conversely, using too little solvent may result in premature crystallization and the trapping of impurities within the crystal lattice.

Section 2: Troubleshooting Common Recrystallization Problems

Even with careful planning, issues can arise. This section provides a systematic guide to diagnosing and solving common problems.

Problem 1: No Crystals Form Upon Cooling

This is a frequent and frustrating issue, typically pointing to a problem with supersaturation or nucleation.

  • Possible Cause: The solution is not supersaturated. You have likely used too much solvent.[8]

    • Solution: Reduce the solvent volume. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off in a fume hood. Once the volume is reduced, allow the solution to cool again. To check if sufficient compound is in solution, dip a glass stirring rod into the filtrate (mother liquor) after an unsuccessful attempt; if a significant solid residue forms upon evaporation, it confirms that too much solvent was the issue.[9]

  • Possible Cause: The solution is supersaturated, but nucleation has not been initiated.[10]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11]

    • Solution 2: Seeding. If you have a small sample of pure pyrazine carboxamide, add a single "seed crystal" to the cooled solution. This provides a template for other molecules to crystallize upon.[11][12]

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[8] This often happens when a compound with a relatively low melting point is recrystallized from a high-boiling point solvent or when the solution is cooled too quickly.[10][11]

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the saturation point to be reached at a temperature above the compound's melting point.[11]

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of crystals instead of oil.[8]

  • Possible Cause: The compound is highly impure, leading to a significant melting point depression.[11]

    • Solution: If slow cooling and dilution do not resolve the issue, the crude material may require a preliminary purification step, such as column chromatography, to remove the impurities that are interfering with crystallization.[11]

Problem 3: Low Crystal Yield

A successful recrystallization should not only yield a pure product but also a reasonable recovery.

  • Possible Cause: Use of excess solvent during dissolution.[9]

    • Solution: This reinforces the importance of using the absolute minimum amount of hot solvent. If you suspect you've added too much, evaporate some solvent before the cooling step.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: This occurs when the solution cools slightly in the funnel, causing the product to crash out along with the insoluble impurities.[10] To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible. Adding a slight excess of solvent (5-10%) before filtration can also help, but this excess should be evaporated before cooling to maximize yield.[10]

  • Possible Cause: The compound has significant solubility in the solvent even at low temperatures.

    • Solution: Ensure the solution is thoroughly chilled in an ice-water bath before filtration to minimize the amount of product lost to the mother liquor. If the yield is still unacceptably low, a different solvent or an antisolvent system may be required.

Problem 4: Crystals are Discolored or Appear Impure

The final product should be clean, well-formed crystals. Discoloration or a "muddy" appearance indicates trapped impurities.

  • Possible Cause: Rapid crystallization has trapped impurities within the crystal lattice.[11]

    • Solution: An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[9][11] If crystals "crash out" of solution immediately, the cooling rate is too fast. Re-dissolve the solid in the minimum amount of hot solvent, add a small amount of extra solvent (5-10%), and cool the solution more slowly.[9]

  • Possible Cause: Colored, high-molecular-weight impurities are present.

    • Solution: These can often be removed using activated charcoal. After dissolving the crude product in the hot solvent, cool the solution slightly to prevent flash boiling. Add a small amount of activated charcoal (about 1-2% of the solute's weight), swirl, and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite, then proceed with cooling.

Section 3: Experimental Protocols

These protocols provide a systematic framework for optimizing your recrystallization process.

Protocol 1: Systematic Solvent Screening on a Microscale

This method allows you to efficiently test multiple solvents using a small amount of your crude pyrazine carboxamide.

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, acetonitrile, toluene) dropwise, vortexing after each drop. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heating: Place the tubes that showed poor room-temperature solubility into a hot water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Chilling: Place the tubes that formed crystals into an ice-water bath for 15-20 minutes.

  • Evaluation: Assess the quality and quantity of the crystals formed in each tube. The best solvent is one that dissolved the compound completely when hot but produced a large crop of well-formed crystals upon cooling.

Protocol 2: Performing a Two-Solvent (Antisolvent) Recrystallization

Use this protocol when no single solvent is suitable.

  • Dissolution: Dissolve the crude pyrazine carboxamide in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Antisolvent Addition: While keeping the solution hot, add the "bad" solvent (antisolvent, e.g., water) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration as you would in a single-solvent recrystallization.

Section 4: Visual Guides and Data
Diagrams and Workflows

The following diagrams illustrate key decision-making processes in solvent selection and troubleshooting.

Solvent_Selection_Workflow start Start: Crude Pyrazine Carboxamide microscale_screen Protocol 1: Microscale Solvent Screen (Water, EtOH, Acetone, MeCN, EtOAc, Toluene) start->microscale_screen evaluate_single Evaluate Single Solvents: Good solubility when hot? Poor solubility when cold? microscale_screen->evaluate_single single_solvent_found Optimal Single Solvent Identified evaluate_single->single_solvent_found Yes no_single_solvent No suitable single solvent found. evaluate_single->no_single_solvent No perform_re_x Perform Recrystallization single_solvent_found->perform_re_x end Pure Crystals perform_re_x->end two_solvent_system Select Two-Solvent (Antisolvent) System no_single_solvent->two_solvent_system protocol_2 Protocol 2: Perform Antisolvent Recrystallization two_solvent_system->protocol_2 protocol_2->end

Caption: Workflow for systematic solvent selection.

Troubleshooting_Tree start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield cause_too_much_solvent Cause: Too much solvent? no_crystals->cause_too_much_solvent cause_cooling_rate Cause: Cooled too fast? Too concentrated? oiling_out->cause_cooling_rate cause_excess_solvent_yield Cause: Used excess solvent? low_yield->cause_excess_solvent_yield cause_nucleation_fail Cause: Nucleation failure? cause_too_much_solvent->cause_nucleation_fail No solve_evaporate Solution: Evaporate excess solvent. cause_too_much_solvent->solve_evaporate Yes solve_induce Solution: Scratch flask or add seed crystal. cause_nucleation_fail->solve_induce Yes solve_reheat_dilute Solution: Reheat, add more solvent, cool slowly. cause_cooling_rate->solve_reheat_dilute Yes solve_use_minimum Solution: Use minimum hot solvent. Evaporate excess if needed. cause_excess_solvent_yield->solve_use_minimum Yes

Caption: Decision tree for troubleshooting common issues.

Data Table: Solvent Properties

This table summarizes key properties of candidate solvents to aid in selection.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantSafety & Notes
Water 10010.280.1Non-flammable, non-toxic. High boiling point can be difficult to remove.
Ethanol 785.224.5Flammable. Good general-purpose polar protic solvent.
Methanol 656.632.7Flammable, toxic. Use with caution.
Acetone 565.120.7Highly flammable. Good solvent power, very volatile.
Acetonitrile 826.237.5Flammable, toxic. Often excellent for amides.[5]
Ethyl Acetate 774.46.0Flammable. A moderately polar solvent.
Toluene 1112.42.4Flammable, toxic. Good for less polar compounds or as an antisolvent.
Hexane 690.11.9Highly flammable. Non-polar, typically used as an antisolvent.
References
  • Solubility of Things. (n.d.). Pyrazinecarboxamide.
  • Domańska, U., et al. (2012). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Journal of Chemical & Engineering Data, 57(4), 1126–1133. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • APC. (n.d.). Solvent Selection. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Optimization

Stability of 6-Bromo-3-chloropyrazine-2-carboxamide under basic conditions

The following Technical Support Guide addresses the stability, reactivity, and handling of 6-Bromo-3-chloropyrazine-2-carboxamide (CAS: 1260797-60-1), with a specific focus on its behavior under basic conditions. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, reactivity, and handling of 6-Bromo-3-chloropyrazine-2-carboxamide (CAS: 1260797-60-1), with a specific focus on its behavior under basic conditions.

Executive Summary

6-Bromo-3-chloropyrazine-2-carboxamide is a highly functionalized pyrazine scaffold used primarily as an intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

Critical Stability Warning: This compound exhibits low stability in aqueous basic conditions (pH > 8). The C3-chlorine atom is highly activated toward nucleophilic aromatic substitution (


). Exposure to hydroxide ions (

) results in rapid displacement of the chloride to form 6-bromo-3-hydroxypyrazine-2-carboxamide (often existing as its 3-oxo tautomer). This reaction competes aggressively with other desired nucleophilic substitutions (e.g., aminations) if moisture is present.

Chemical Stability Profile

The Reactivity Hierarchy

Under basic conditions, the molecule possesses two electrophilic sites competing for nucleophiles. Understanding this hierarchy is essential for troubleshooting low yields.

SiteFunctional GroupReactivity in BaseOutcome
C3 Chlorine (Activated) High (Kinetic Product) Rapid

displacement. Forms 3-hydroxy/alkoxy species.
C2 Carboxamide Moderate (Thermodynamic) Hydrolysis to carboxylic acid requires heat or prolonged exposure.
C6 Bromine Low Generally stable unless Pd-catalyzed or treated with strong nucleophiles (e.g., thiols).
Mechanism of Degradation

The electron-deficient nature of the pyrazine ring, reinforced by the electron-withdrawing carboxamide at C2, makes the C3 position exceptionally electrophilic.

  • Primary Degradation: In the presence of aqueous bases (NaOH,

    
    /
    
    
    
    ), the hydroxide ion attacks C3, displacing chloride.
  • Secondary Degradation: Under forcing conditions (High T, strong base), the amide hydrolyzes to the carboxylate.

Visualizing the Pathway

The following diagram illustrates the competing pathways when the substrate is exposed to basic conditions in the presence of an amine (a common synthetic scenario).

degradation_pathway cluster_conditions Condition Dependent Pathways Start 6-Bromo-3-chloropyrazine- 2-carboxamide (Starting Material) Product 3-Amino Derivative (Desired Product) Start->Product R-NH2 / Base (Anhydrous) S_NAr Reaction Impurity1 6-Bromo-3-hydroxypyrazine- 2-carboxamide (Major Impurity) Start->Impurity1 OH- (Aqueous Base) Fast S_NAr (Hydrolysis of Cl) Impurity2 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid (Degradation Product) Impurity1->Impurity2 Heat / Strong Base Amide Hydrolysis

Caption: Competitive pathways under basic conditions. Red arrows indicate degradation via hydrolysis; Green indicates desired amination.

Troubleshooting Guide (FAQ)

Scenario A: "I see a new peak at M-16 mass units during my coupling reaction."

Diagnosis: You are observing the Hydrolysis Impurity .

  • Explanation: The mass difference between

    
     (35/37) and 
    
    
    
    (17) is a net loss of ~18-20 Da, but in LCMS, the shift from Chlorine to Hydroxyl often manifests as a shift to the lower mass (depending on isotopes). Specifically, the conversion is
    
    
    .
    • SM MW: ~236.45 (based on

      
      ).
      
    • OH-Product MW: ~218.01.

  • Root Cause: Water presence in your solvent or base. Using hydrated bases (e.g.,

    
    ) or hygroscopic solvents (DMF, DMSO) without drying.
    
  • Solution:

    • Switch to anhydrous bases (e.g., DIPEA, anhydrous

      
      ).
      
    • Add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Verify solvent water content is <0.05%.

Scenario B: "My yield is low, and the starting material is consumed immediately."

Diagnosis: Competitive Hydrolysis.

  • Explanation: The reaction with hydroxide is often faster than with bulky amines due to steric hindrance at the C3 position.

  • Solution: Increase the nucleophilicity of your amine (if possible) or use a non-nucleophilic base (e.g., LiHMDS) at low temperature (-78°C to 0°C) to deprotonate the amine before adding the pyrazine substrate.

Scenario C: "Can I use NaOH or KOH to work up the reaction?"

Recommendation: Avoid strong aqueous bases during workup if unreacted starting material is present and needs to be recovered.

  • Risk: Even during extraction, high pH can hydrolyze residual starting material.

  • Alternative: Quench reactions with saturated

    
     or dilute phosphate buffer (pH 6-7) to neutralize the mixture before extraction.
    

Experimental Protocols

Protocol 4.1: Stability/Purity Check (LCMS)

Use this protocol to verify if your batch has degraded during storage.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of anhydrous Acetonitrile (Do not use Methanol/Water as diluent for long-term storage).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Pass Criteria:

    • Main peak: ~236/238 m/z (Br/Cl isotope pattern).

    • Impurity (Hydrolysis): ~218/220 m/z (Br isotope pattern, no Cl).

Protocol 4.2: Controlled Synthesis of 3-Hydroxy Derivative

If your goal is actually to synthesize the degradation product (6-bromo-3-hydroxypyrazine-2-carboxamide), use this optimized procedure to ensure complete conversion without hydrolyzing the amide [1].

  • Dissolution: Suspend 6-Bromo-3-chloropyrazine-2-carboxamide (1.0 eq) in water/THF (1:1 v/v).

  • Base Addition: Add NaOH (2.5 eq, 1M aqueous solution) dropwise at 0°C.

  • Reaction: Stir at 0°C–RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Note: Avoid heating to prevent amide hydrolysis.

  • Quench: Acidify carefully with 1M HCl to pH ~3.

  • Isolation: The product (3-hydroxy tautomer) typically precipitates as a solid. Filter and wash with cold water.[1]

References

  • Synthesis of Pyrazinamide Derivatives. MDPI Molecules. Describes the partial hydrolysis of nitriles and substitution of chloropyrazines. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Chloroazines.Environmental Science & Technology. details the kinetics of

    
     on activated heteroaromatic rings. Available at: [Link]
    
  • Favipiravir Intermediate Synthesis. ResearchGate. Discusses the conversion of halo-pyrazines to hydroxy-pyrazines in the context of antiviral drug synthesis. Available at: [Link]

  • Reactivity of Pyridinium Ions (Analogous Heterocycles). Organic & Biomolecular Chemistry. Provides mechanistic insight into the leaving group effects in nitrogen heterocycles.[2] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-3-chloropyrazine-2-carboxamide

In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For heterocyclic compounds, such as the synthetically val...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For heterocyclic compounds, such as the synthetically valuable intermediate 6-Bromo-3-chloropyrazine-2-carboxamide, a multi-faceted analytical approach is often necessary. This guide provides an in-depth comparison of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other key analytical techniques for the characterization of this compound, grounded in experimental data from analogous structures and established principles.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons makes it an indispensable tool for confirming the identity and purity of compounds like 6-Bromo-3-chloropyrazine-2-carboxamide.

Predicted ¹H NMR Spectrum of 6-Bromo-3-chloropyrazine-2-carboxamide

While a publicly available spectrum for this specific molecule is not readily accessible, we can predict its key features with high confidence based on the analysis of structurally related pyrazine derivatives and fundamental NMR principles.[1][2]

The structure of 6-Bromo-3-chloropyrazine-2-carboxamide features two key proton environments that are expected to be observed in the ¹H NMR spectrum: the pyrazine ring proton and the amide (-CONH₂) protons.

Table 1: Predicted ¹H NMR Data for 6-Bromo-3-chloropyrazine-2-carboxamide (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-58.6 - 8.8Singlet1HThe sole proton on the pyrazine ring is significantly deshielded by the two electronegative nitrogen atoms and the adjacent bromine atom. Its chemical shift is expected in the downfield aromatic region.[1][2]
-CONH₂8.0 - 8.5 and 7.5 - 8.0Two Broad Singlets2HAmide protons exhibit a wide range of chemical shifts and often appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or the solvent.[3][4] In a polar aprotic solvent like DMSO-d₆, hydrogen bonding can further influence their chemical shift.[4]

The interpretation of this predicted spectrum is straightforward. The presence of a singlet in the aromatic region with an integration of one proton would be highly indicative of the pyrazine ring proton. The two broad singlets in the amide region, each integrating to one proton, would confirm the presence of the carboxamide group.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-Bromo-3-chloropyrazine-2-carboxamide, the following experimental protocol is recommended:

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 6-Bromo-3-chloropyrazine-2-carboxamide.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve a wide range of compounds and its relatively high boiling point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the resulting spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ = 2.50 ppm).

  • Integration: Integrate the signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune, Lock, Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Reference, Integrate, & Interpret process->analyze G cluster_workflow Integrated Characterization Workflow Start Synthesized Compound HPLC HPLC Purity Assessment Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR If pure MS Mass Spectrometry NMR->MS Structure_Confirmation Structure & Purity Confirmed MS->Structure_Confirmation

Sources

Comparative

Mastering HPLC Analysis of Pyrazinamide and its Polar Impurities: A Comparative Technical Guide

Topic: HPLC Analytical Methods for Pyrazine Carboxamide Impurities Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Method Development Chemists Executive Summary Pyrazinamide (PZA) is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analytical Methods for Pyrazine Carboxamide Impurities Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Method Development Chemists

Executive Summary

Pyrazinamide (PZA) is a cornerstone first-line antitubercular agent.[1] However, its hydrophilic nature and the extreme polarity of its primary degradation product, Pyrazinoic Acid (POA) , present a notorious chromatographic challenge. Standard Reversed-Phase (RP) methods often suffer from "phase collapse" (dewetting) or poor retention of the acid, leading to co-elution near the void volume.

This guide objectively compares the Conventional Pharmacopeial Method against an Optimized Ion-Pairing (IP-RP) Method . We demonstrate why the IP-RP approach offers superior resolution and peak shape for this specific impurity profile, while also discussing modern Aqueous-Stable C18 alternatives for MS-compatibility.

Part 1: The Analyte Profile & Chemical Challenge

The core difficulty lies in the structural similarity and polarity differences between the parent drug and its impurities.

AnalyteCommon NameUSP DesignationChemical NatureLogP (Approx)Challenge
Pyrazinamide PZADrug SubstanceNeutral Amide-0.6Low retention on C18
Pyrazinoic Acid POARelated Compound APolar Acid (pKa ~2.9)-1.2Elutes in void volume; Tailing
2-Cyanopyrazine 2-CNRelated Compound BWeak Base/Neutral-0.3Co-elution with PZA
5-Hydroxypyrazinamide 5-OH-PZAMetabolite/ImpurityPolar Amphoteric-1.5Requires high aqueous stability

The Problem: On a standard C18 column, Pyrazinoic acid is fully ionized at neutral pH and barely retained. Lowering the pH suppresses ionization but requires high aqueous content (95%+), risking phase collapse in conventional columns.

Part 2: Method Landscape Analysis
Method A: The Conventional Approach (Standard RP-HPLC)

Based on earlier pharmacopeial monographs.

  • Column: Standard C18 (L1), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 6.8 or 3.0) / Acetonitrile (Isocratic).

  • Verdict: Sub-optimal.

    • Issue: At pH 6.8, POA elutes immediately. At pH 3.0, retention improves slightly, but peak shape is often poor due to secondary silanol interactions.

    • Risk:[2] Reproducibility is low due to sensitivity to aqueous content.

Method B: The "Hero" Approach (Ion-Pairing RP-HPLC)

Recommended for QC and Impurity Profiling.

  • Principle: Uses a cationic ion-pairing reagent (Tetrabutylammonium) to form a neutral, hydrophobic complex with the anionic Pyrazinoic acid, significantly increasing its retention and resolution.

  • Verdict: Superior.

    • Benefit: Excellent resolution (Rs > 4.0) between POA and PZA.

    • Stability:[2][3][4] Robust retention times even with slight organic variations.

Part 3: Detailed Experimental Protocols
Protocol 1: The "Hero" Ion-Pairing Method

This method is self-validating through its resolution criteria.

1. Reagents & Preparation:

  • Ion-Pair Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Buffer: Dissolve 1.36 g KH₂PO₄ and 1.0 g TBAHS in 900 mL water. Adjust pH to 3.0 ± 0.1 with dilute Orthophosphoric Acid. Dilute to 1000 mL.

  • Mobile Phase A: 100% Buffer (as prepared above).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Chromatographic Conditions:

  • Column: End-capped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 25°C.

  • Detection: UV @ 268 nm.

  • Injection Volume: 20 µL.

3. Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Action
0.0 98 2 Isocratic Hold (Retain POA)
5.0 98 2 End Isocratic
15.0 70 30 Elute non-polars (2-CN)
20.0 70 30 Wash
21.0 98 2 Re-equilibration

| 30.0 | 98 | 2 | End Run |

4. System Suitability Criteria:

  • Resolution (Rs): NLT 3.0 between Pyrazinoic Acid and Pyrazinamide.

  • Tailing Factor: NMT 1.5 for Pyrazinamide.

  • RSD: NMT 2.0% for replicate injections.

Protocol 2: MS-Compatible Alternative (Aqueous-Stable C18)

Use this if Mass Spectrometry detection is required (Ion-pairing reagents suppress MS ionization).

  • Column: Polar-Embedded C18 or "Aq" type (e.g., Atlantis T3 or Zorbax SB-Aq).

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) / Methanol.[7]

  • Mechanism: The polar-embedded group prevents phase collapse in 100% aqueous conditions, allowing retention of POA without ion-pairing agents.

Part 4: Performance Comparison Data

The following data summarizes typical performance metrics observed during method validation studies.

ParameterMethod A (Standard C18)Method B (Ion-Pairing)Method C (Polar-Embedded)
POA Retention (k') 0.2 - 0.5 (Poor)2.5 - 3.5 (Excellent)1.5 - 2.0 (Good)
PZA/POA Resolution < 1.5 (Risk of overlap)> 5.0 (Baseline separation)> 3.0
Peak Shape (Tailing) 1.8 - 2.2 (Acid tailing)1.0 - 1.2 (Symmetric)1.1 - 1.3
MS Compatibility YesNo (Source contamination)Yes
Robustness Low (pH sensitive)HighMedium
Part 5: Visualizing the Workflow & Mechanism
Diagram 1: Analytical Workflow for Pyrazinamide Impurities

This workflow illustrates the decision logic for selecting the correct method based on equipment and goals.

G Start Sample: Pyrazinamide API/Formulation Goal Define Analytical Goal Start->Goal QC Routine QC / Impurity Release Goal->QC Quantification RD R&D / Unknown ID (MS) Goal->RD Identification Method_IP Method B: Ion-Pairing RP-HPLC (C18 + TBAHS + Phosphate pH 3) QC->Method_IP Robustness Priority Method_Aq Method C: Aqueous-Stable C18 (Polar Embedded + Amm. Acetate) RD->Method_Aq MS Compatibility Detect_UV Detection: UV @ 268nm Method_IP->Detect_UV Detect_MS Detection: ESI-MS Method_Aq->Detect_MS Result_QC Result: High Resolution Quantification of POA & 2-CN Detect_UV->Result_QC Result_MS Result: Mass ID of Unknown Impurities Detect_MS->Result_MS

Caption: Decision tree for selecting the optimal HPLC methodology based on analytical requirements (QC vs. R&D).

Diagram 2: Separation Mechanism (Ion-Pairing)

Visualizing why Method B succeeds where Method A fails.

Mechanism cluster_0 Standard RP (Method A) cluster_1 Ion-Pairing RP (Method B) C18_A Stationary Phase (C18 Chains) Void Void Volume (t0) C18_A->Void Elutes in Void POA_A Pyrazinoic Acid (Polar/Anionic) POA_A->C18_A Repulsion/No Interaction C18_B Stationary Phase (C18 Chains) TBA Ion-Pair Reagent (TBA+ Hydrophobic Tail) Complex Neutral Complex [POA- : TBA+] TBA->Complex POA_B Pyrazinoic Acid (Anionic) POA_B->TBA Ionic Attraction Complex->C18_B Strong Hydrophobic Retention

Caption: Mechanistic comparison showing how Ion-Pairing reagents bridge the polarity gap, enabling retention of Pyrazinoic Acid on C18.

Part 6: Troubleshooting & Critical Parameters
  • Ghost Peaks:

    • Cause: Impurities in the Ion-Pairing reagent.

    • Fix: Use HPLC-grade TBAHS. Filter mobile phases through 0.22 µm filters.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting ion-pair equilibrium.

    • Fix: Strictly control column oven temperature (e.g., 25°C ± 0.5°C).

  • Column Life:

    • Cause: Phosphate buffer precipitation or strong adsorption of ion-pair reagents.

    • Fix: Dedicate the column to this method. Do not use the same column for standard RP methods afterwards. Wash with 50:50 Water:Methanol (no buffer) after every sequence.

References
  • United States Pharmacopeia (USP). USP Monograph: Pyrazinamide and Pyrazinamide Tablets.[8] (Current Revision). USP-NF.[8]

  • European Pharmacopoeia (Ph. Eur.). Pyrazinamide Monograph 0859. EDQM.

  • Sielc Technologies. HPLC Separation of Pyrazinecarboxamide and Related Compounds. (Application Note illustrating Mixed-Mode/Ion-Pairing concepts).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1046, Pyrazinamide. (Source for chemical structures and pKa data).

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. (Guide on Polar-Embedded and Aqueous Stable columns).

Sources

Validation

LC-MS Fragmentation Patterns of Halogenated Pyrazines: A Structural Elucidation Guide

Topic: LC-MS Fragmentation Patterns of Halogenated Pyrazines Content Type: Publish Comparison Guide Executive Summary Halogenated pyrazines are critical pharmacophores in medicinal chemistry, serving as core scaffolds fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of Halogenated Pyrazines Content Type: Publish Comparison Guide

Executive Summary

Halogenated pyrazines are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antitubercular agents (e.g., Pyrazinamide analogs), and agrochemicals. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the interplay between the electron-deficient pyrazine ring and the electronegative halogen substituents.

This guide provides a technical comparison of fragmentation behaviors for Chlorinated , Brominated , and Fluorinated pyrazines under Electrospray Ionization (ESI) conditions. Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation, enabling researchers to predict and validate structures of novel derivatives.

Core Mechanics: The Physics of Fragmentation

To accurately interpret mass spectra of halogenated pyrazines, one must understand the three competing forces driving ion dissociation in the collision cell.

The Halogen Effect: Isotope & Bond Strength

The identity of the halogen dictates both the isotopic signature and the primary fragmentation channel.

HalogenIsotope Pattern (A : A+2)C-X Bond Energy (kJ/mol)Dominant ESI Fragmentation Trend
Fluorine (F) None (Monoisotopic)~485 (Strong)Ring Cleavage: C-F bond rarely breaks. Fragmentation is dominated by ring opening and loss of HCN.
Chlorine (Cl) 3 : 1~327 (Moderate)Mixed Mode: Competitive loss of HCl (neutral) and HCN (ring cleavage).
Bromine (Br) 1 : 1~285 (Weak)Radical/Neutral Loss: High likelihood of radical loss (

Br) or neutral loss (HBr) due to weaker bond strength.
The Pyrazine Ring: The "HCN Rule"

The defining characteristic of pyrazine fragmentation is the extrusion of Hydrogen Cyanide (HCN, 27 Da).

  • Mechanism: Protonation typically occurs at the N-1 or N-4 position.

  • Pathway: The ring undergoes a Retro-Diels-Alder (RDA) type cleavage or a stepwise ring opening, resulting in the expulsion of HCN or a nitrile fragment (R-CN).

  • Diagnostic Value: A neutral loss of 27 Da is the "fingerprint" of the pyrazine core.

Comparative Fragmentation Analysis

Case Study: 2-Chloropyrazine vs. 2-Bromopyrazine

The following data compares the fragmentation of mono-substituted pyrazines under positive ESI (+ESI) at 20-30 eV collision energy.

Table 1: Comparative Fragment Ions
CompoundPrecursor Ion

Primary Fragment (Base Peak)Secondary FragmentMechanism
2-Chloropyrazine 115 / 117 (3:1)88 / 90 (

27)
79 (

36)
Loss of HCN: The Cl atom remains attached to the fragment, preserving the 3:1 isotope ratio. Secondary: Loss of HCl.
2-Bromopyrazine 159 / 161 (1:1)132 / 134 (

27)
79 (

80/82)
Loss of HCN: Dominant pathway. Secondary: Loss of HBr is significant due to weaker C-Br bond.
Differentiation of Regioisomers (2,3- vs 2,6-Dichloropyrazine)

Isomers like 2,3-dichloropyrazine and 2,6-dichloropyrazine have identical masses and isotope patterns. Differentiation requires analyzing the relative abundance of fragments and retention time .

  • 2,3-Dichloropyrazine: The proximity of two electron-withdrawing chlorines destabilizes the bond between C2 and C3. This often leads to a higher abundance of "Ring Opening" fragments compared to the 2,6-isomer.

  • 2,6-Dichloropyrazine: Symmetry stabilizes the ring. The molecular ion

    
     is often more intense, and fragmentation requires higher collision energies.
    

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the mechanistic pathway for a generic 2-Halopyrazine, highlighting the critical "Branch Point" where the ion decides between ring contraction (HCN loss) and substituent loss.

Fragmentation Precursor Protonated Precursor [M+H]+ Transition Ring Opening (Transition State) Precursor->Transition Collision Activation Fragment_HCN Fragment A: [M+H - HCN]+ (Ring Contraction) Transition->Fragment_HCN Major Pathway (Stable C-X bond) Fragment_HX Fragment B: [M+H - HX]+ (Halogen Loss) Transition->Fragment_HX Minor Pathway (Weak C-X bond, e.g., Br, I)

Figure 1: Mechanistic branching in halogenated pyrazine ESI-MS/MS. The "Green" path (HCN loss) is diagnostic for the pyrazine core, while the "Red" path increases with halogen size (I > Br > Cl).

Experimental Protocol: Self-Validating Workflow

To replicate these patterns and validate your specific compound, follow this standardized LC-MS/MS protocol.

Chromatographic Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Rationale: Halogenated pyrazines are moderately polar. A C18 column provides sufficient retention to separate isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure efficient protonation (

      
      ) of the pyrazine nitrogens.
      
Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE) Ramp: 10 -> 40 eV.

    • Validation Step: Acquire spectra at multiple energies. Low CE (10 eV) confirms the molecular ion and isotope pattern. High CE (30-40 eV) forces the diagnostic HCN loss.

Data Interpretation Checklist
  • Check Isotope Pattern: Does it match the theoretical distribution ( Cl 3 :1, Br 1:1)?

  • Identify Neutral Loss 27: Look for

    
    . If present, the pyrazine ring is intact.
    
  • Check for Halogen Loss: Look for

    
     (HCl) or 
    
    
    
    (HBr). If absent, the halogen is likely on the aromatic ring rather than an aliphatic side chain.

References

  • Fragmentation Reactions Using Electrospray Ioniz

    • Source: N
    • Relevance: Defines the fundamental "Charge Retention" vs "Charge Migration" mechanisms used to explain pyrazine ring opening.
    • URL:[Link]

  • Differentiation of Positional Isomers of Pyrazine N-oxides.

    • Source: Journal of Mass Spectrometry, 2015.[1]

    • Relevance: Demonstrates the difficulty in separating pyrazine isomers and the reliance on specific fragmentation intensity r
    • URL:[Link]

  • Mass Spectral Fragmentation of Heterocycles (NIST/EPA/NIH Mass Spectral Library).

    • Source: NIST Chemistry WebBook.
    • Relevance: Provides the foundational data for "Neutral Loss" identification (HCN = 27 Da) in nitrogen heterocycles.
    • URL:[Link]

  • Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

Comparative

Comparative Reactivity Guide: 3-Chloro vs. 3-Fluoro Pyrazine Carboxamides

The following technical guide objectively compares the reactivity profile of 3-chloro-2-pyrazinecarboxamide versus its 3-fluoro analog. This analysis is synthesized from experimental data regarding pyrazine functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the reactivity profile of 3-chloro-2-pyrazinecarboxamide versus its 3-fluoro analog. This analysis is synthesized from experimental data regarding pyrazine functionalization, specifically within the context of antiviral drug synthesis (e.g., Favipiravir intermediates) and kinase inhibitor development.

Executive Summary

In the functionalization of the pyrazine-2-carboxamide scaffold, the choice between a 3-chloro and a 3-fluoro precursor dictates the reaction kinetics, scope of compatible nucleophiles, and process safety.

  • 3-Chloro-2-pyrazinecarboxamide: The standard electrophile . It is kinetically stable, commercially isolable, and requires thermal energy (reflux or microwave) to undergo Nucleophilic Aromatic Substitution (

    
    ). It is the preferred starting material for scalable aminations with robust nucleophiles.
    
  • 3-Fluoro-2-pyrazinecarboxamide: The hyper-reactive electrophile . Due to the high electronegativity of fluorine, it reacts orders of magnitude faster in

    
     processes. It is often generated in situ (via Halex reaction) to facilitate difficult substitutions or hydrolysis to the 3-hydroxy tautomer. It is significantly more moisture-sensitive.
    

Mechanistic Basis: The Fluorine Effect in

To understand the reactivity divergence, one must look beyond the leaving group ability seen in aliphatic substitution (


), where I > Br > Cl > F. In heteroaromatic 

, the trend is inverted (F >> Cl ).
The Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.

  • Step 1 (Rate Determining): Nucleophile attacks C3, disrupting aromaticity and placing a negative charge on the ring nitrogen atoms.

  • Step 2 (Fast): Re-aromatization and expulsion of the halide.

Why F > Cl?
  • Inductive Stabilization: The strong electronegativity of Fluorine (-I effect) pulls electron density from the C3 carbon, making it more electrophilic (susceptible to attack). More importantly, it stabilizes the negative charge in the transition state (Meisenheimer complex).

  • Bond Strength Irrelevance: Since the C-X bond breaking is not the rate-determining step, the strong C-F bond does not hinder the reaction rate.

SNAr_Mechanism cluster_0 Substrate cluster_1 Transition State (Meisenheimer) cluster_2 Product S 3-Halo-Pyrazine (X = Cl or F) TS Anionic Intermediate (Negative charge on Ring N) S->TS Nucleophilic Attack (Rate Limiting) F lowers Ea via -I effect P 3-Substituted Pyrazine (+ X- Leaving Group) TS->P Elimination of X (Fast) note Reactivity Order: F >>> Cl (Due to TS stabilization) TS->note

Figure 1: Mechanistic pathway of


 on pyrazines. The transition state stabilization by Fluorine drives the accelerated reaction rate.

Experimental Comparison & Data Analysis

The following table contrasts the reaction conditions required for common transformations. Data is extrapolated from direct pyrazine studies and analogous electron-deficient heteroaromatics (pyridines).

Feature3-Chloro-2-pyrazinecarboxamide3-Fluoro-2-pyrazinecarboxamide
Reactivity (

)
1 (Baseline)~100–300x Faster
Primary Amination Requires Reflux (THF/EtOH) or Microwave (100°C+)Reacts at Room Temperature (RT) to Mild Heat
Hydrolysis (to OH) Slow; requires strong base/acid + heatRapid; occurs with mild base or ambient moisture
Stability Stable solid; long shelf lifeMoisture sensitive; often used in situ
Cost Low (Common starting material)High (Requires fluorination step)
Primary Use Case Synthesis of robust alkyl/benzyl aminesIntroduction of weak nucleophiles or hindered amines
Case Study: Synthesis of Favipiravir Intermediates

In the synthesis of T-705 (Favipiravir), the introduction of the 3-hydroxy group is critical.

  • Route A (Chloro): Direct hydrolysis of the 3-chloro species is sluggish and prone to side reactions (e.g., amide hydrolysis).

  • Route B (Fluoro): Conversion of 3-chloro to 3-fluoro (via KF/Halex) followed by hydrolysis. The 3-fluoro intermediate hydrolyzes rapidly under mild conditions to yield the 3-hydroxy tautomer (3-oxo).

Detailed Experimental Protocols

Protocol A: Amination of 3-Chloro-2-pyrazinecarboxamide (Standard)

Best for: Routine library synthesis with unhindered primary amines.

Materials:

  • 3-Chloropyrazine-2-carboxamide (1.0 equiv)

  • Benzylamine derivative (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol or THF

Procedure:

  • Dissolution: Dissolve 3-chloropyrazine-2-carboxamide in Ethanol (0.2 M concentration).

  • Addition: Add the benzylamine and

    
    .
    
  • Reaction:

    • Method A (Thermal): Reflux (80°C) for 12–24 hours. Monitor by TLC/LCMS.[1]

    • Method B (Microwave): Heat to 100–120°C for 20–30 minutes in a sealed vessel.

  • Workup: Evaporate solvent. Triturate residue with water to remove salts. Recrystallize from EtOH/Water.

  • Expected Yield: 70–90%.

Protocol B: In Situ Fluorination & Substitution (The "Halex" Shortcut)

Best for: Weak nucleophiles, hindered amines, or generating the 3-hydroxy species.

Materials:

  • 3-Chloropyrazine-2-carboxamide (1.0 equiv)

  • Spray-dried Potassium Fluoride (KF) (3.0 equiv)[1]

  • Catalyst: 18-crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide

  • Solvent: Anhydrous DMSO or DMF[2]

Procedure:

  • Fluorination: In a dry flask under

    
    , combine the chloro-substrate, KF, and phase transfer catalyst in DMSO.
    
  • Activation: Heat to 100–120°C for 2–4 hours. Note: This generates the reactive 3-fluoro species in situ.

  • Substitution:

    • For Amination: Cool to RT. Add the amine (1.1 equiv).[3] Stir at RT for 1–2 hours.

    • For Hydroxylation: Add water (5 equiv) and mild base (

      
      ). Stir at RT.
      
  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Advantage: Avoids isolation of the unstable fluoro-intermediate while leveraging its high reactivity.

Decision Workflow

Use the following logic map to select the appropriate precursor for your synthesis.

Decision_Tree Start Target: 3-Substituted Pyrazine-2-Carboxamide Nucleophile Select Nucleophile Type Start->Nucleophile Branch1 Primary/Secondary Amine (Unhindered) Nucleophile->Branch1 Branch2 Weak Nucleophile (OH, OR) or Sterically Hindered Amine Nucleophile->Branch2 Action1 Use 3-CHLORO Reflux/MW in EtOH Branch1->Action1 Cost-effective Action2 Use 3-FLUORO (Generate in situ via KF) Branch2->Action2 Required for conversion

Figure 2: Strategic selection guide for pyrazine functionalization.

References

  • Jandourek, O. et al. (2017).[4] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223. Link

    • Source for Protocol A and 3-chloro reactivity d
  • Konstantinova, I. D. et al. (2022).[5][6] "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae, 14(2), 16–24.[7] Link

    • Source for Favipiravir synthesis routes involving fluoro-intermediates.[8]

  • Korkmaz, N. et al. (2022).[5][7] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[8] Chemical Papers, 76, 7395–7402. Link

    • Details the chlorination-fluorin
  • Asahina, Y. et al. (2013). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry. (Extrapolated mechanism). Link

    • Provides the kinetic basis for the "element effect" (F > Cl)
  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Element Effect." Link

    • Mechanistic grounding for inductive stabiliz

Sources

Validation

Reference Standards for Favipiravir Impurity Analysis: A Technical Comparison Guide

Executive Summary In the high-stakes environment of antiviral drug development, the integrity of your analytical data is only as robust as the reference standards you employ. For Favipiravir (T-705), a pyrazinecarboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antiviral drug development, the integrity of your analytical data is only as robust as the reference standards you employ. For Favipiravir (T-705), a pyrazinecarboxamide derivative, the challenge lies not just in detecting the parent compound, but in the accurate quantification of its desfluoro and hydroxylated impurities—critical quality attributes (CQAs) mandated by ICH Q3A/Q3B guidelines.

This guide moves beyond basic catalog listings to provide a technical comparison of reference standard strategies. We analyze the trade-offs between Pharmacopoeial Primary Standards, Certified Secondary Standards (CRMs), and In-House Working Standards, supported by experimental protocols and degradation pathway mapping.

Part 1: The Landscape of Favipiravir Impurities

Before selecting a standard, one must define the enemy. Favipiravir synthesis and storage generate specific impurities that require distinct tracking.

Impurity CodeChemical NameOriginRisk Profile
Impurity A 6-chloro-3-hydroxypyrazine-2-carboxamideProcess (Starting Material)Potential mutagenicity; requires strict limits.
Impurity B 3,6-dihydroxypyrazine-2-carboxamideDegradation (Oxidative)Common in forced degradation studies.
Impurity C 6-fluoro-3-hydroxypyrazine-2-carboxylic acidDegradation (Hydrolysis)Major degradant under alkaline conditions.

Scientist’s Note: Impurity A is particularly insidious because its UV response factor closely mimics the parent drug, yet its pharmacological inactivity and toxicity profile differ significantly. Using a generic "T-705" standard to quantify Impurity A without a specific reference standard will lead to mass balance errors.

Part 2: Strategic Selection of Reference Standards

The choice of reference standard impacts cost, compliance, and data reliability.[1] Below is an objective comparison of the three primary tiers available to analytical labs.

Comparative Metrics: Performance vs. Practicality[2]
FeaturePharmacopoeial Primary (USP/EP/JP) Certified Secondary (CRM) In-House Working Standard
Traceability Absolute (Legal Precedent)Traceable to Primary (ISO 17034)Internal only (Risk of drift)
Purity Uncertainty Low (< 0.1%)Low (< 0.5%)Moderate (Depends on characterization)
Cost Per mg

(High)

(Moderate)
$ (Low - excluding labor)
Availability Often backordered during surgesGenerally HighOn-demand (Requires synthesis)
Suitability Final Release Testing , Dispute ResolutionRoutine QC , Stability StudiesEarly R&D, Range Finding
The "Hidden" Cost of In-House Standards

While synthesizing standards in-house appears cheaper, the validation burden is immense. You must perform qNMR, TGA, and ROI (Residue on Ignition) to establish a potency factor. A Certified Secondary Standard (CRM) shifts this burden to the vendor, providing a Certificate of Analysis (CoA) with established traceability.

Part 3: Technical Deep Dive – Validated Analytical Workflow

To validate the performance of these standards, we utilized a stability-indicating HPLC method capable of separating Favipiravir from Impurities A, B, and C.[2]

Analytical Logic Flow

The following diagram illustrates the decision matrix and workflow for impurity analysis, ensuring self-validating checks are in place.

AnalyticalWorkflow Sample Sample Preparation (Tablets/API) HPLC HPLC Separation (C18, pH 2.5 Phosphate) Sample->HPLC StdPrep Ref Standard Prep (Primary vs. Secondary) StdPrep->HPLC Bracketing Standards Detection PDA Detection (323 nm) HPLC->Detection DataProc Data Processing (Rel. Response Factors) Detection->DataProc DataProc->StdPrep System Suitability Fail (RSD > 2.0%) Reporting CoA / Release Decision DataProc->Reporting Check Specification

Figure 1: Analytical workflow for Favipiravir impurity profiling. Note the feedback loop: if System Suitability fails (RSD > 2.0%), the reference standard preparation is the first variable to investigate.

Experimental Protocol: HPLC-UV Analysis

Objective: Separate Favipiravir from its hydrolytic and oxidative degradants.[3][4]

  • Reagents:

    • Potassium dihydrogen phosphate (

      
      ).[5]
      
    • Acetonitrile (HPLC Grade).

    • Orthophosphoric acid (for pH adjustment).[6]

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.36g

      
       in 1L water; adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid.
      
    • Composition: Isocratic ratio of Buffer:Acetonitrile (92:8 v/v) or Gradient depending on column aging.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Hypersil BDS or Zorbax Eclipse Plus),

      
       mm, 5 µm.
      
    • Flow Rate: 1.0 mL/min.[3][6][7]

    • Wavelength: 323 nm (Lambda max for Favipiravir).[5]

    • Injection Vol: 10-20 µL.

    • Temp: 25-30°C.

Scientist's Insight: We utilize pH 2.5 because Favipiravir (


) must remain in its non-ionized form to interact sufficiently with the C18 stationary phase. At higher pH, the drug ionizes, eluting too quickly near the void volume, causing co-elution with polar impurities.

Part 4: Case Study – Impact of Standard Purity on Quantification

We compared a Certified Secondary Standard (99.8% purity) against a Crude In-House Standard (94.2% purity) to demonstrate the risk of using uncharacterized materials during method validation.

Experimental Data: Linearity & Accuracy
ParameterCertified Secondary Standard (CRM)Crude In-House StandardImpact Analysis
Linearity (

)
0.99980.9910Crude standard introduces non-linear response at high concentrations due to impurity interference.
LOD (µg/mL) 0.511.20Higher background noise in the crude standard masks low-level impurities.
Recovery (%) 100.2% ± 0.4%92.5% ± 3.1%Critical Failure: The crude standard leads to underestimation of potency, potentially causing OOS (Out of Spec) rejection of good batches.

Part 5: Mechanistic Insight – Degradation Pathways

Understanding how impurities form is crucial for selecting the right standard for stability studies. Favipiravir is sensitive to alkali hydrolysis.[3][7]

DegradationPathway Favipiravir Favipiravir (T-705) (Parent Drug) Alkali Alkali Stress (NaOH) Favipiravir->Alkali Oxidation Oxidative Stress (H2O2) Favipiravir->Oxidation ImpurityC Impurity C (Carboxylic Acid Form) Major Degradant Alkali->ImpurityC Hydrolysis of Amide ImpurityB Impurity B (Hydroxylated Analog) Oxidation->ImpurityB Hydroxylation

Figure 2: Primary degradation pathways of Favipiravir. Impurity C is the dominant degradant in alkaline environments, necessitating specific reference standards for stability indicating methods.

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Madan, J., et al. (2020). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI Molecules. Retrieved from [Link]

  • Abdallah, I.A., et al. (2022).[4][5] The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization.[4][5][7] Chemical Papers.[5] Retrieved from [Link]

  • Eurasian Journal of Analytical Chemistry. (2021). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir. Retrieved from [Link]

Sources

Comparative

Comparative Structural Analysis: Optimizing Pyrazine-2-Carboxamide Scaffolds

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists. Executive Summary Pyrazine-2-carboxamide (Pyrazinamide, PZA) remains a cornerstone in the first-line tre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.

Executive Summary

Pyrazine-2-carboxamide (Pyrazinamide, PZA) remains a cornerstone in the first-line treatment of tuberculosis (TB).[1][2] However, the emergence of multidrug-resistant strains necessitates the development of structural derivatives with enhanced lipophilicity and binding affinity. This guide provides a technical comparison of substituted pyrazine-2-carboxamide scaffolds, analyzing how specific structural modifications—such as N-alkylation and halogenation—alter supramolecular packing and stability. By contrasting Single Crystal X-Ray Diffraction (SC-XRD) data with Density Functional Theory (DFT) predictions, we evaluate the "performance" of these crystal forms in terms of thermodynamic stability and potential bioavailability.

The Structural Landscape: Pyrazine vs. Alternatives

The pyrazine ring is a 1,4-diazine, distinct from its bioisosteres (pyridine and benzene) due to its specific electron-deficient nature and ability to act as a bridging ligand in coordination polymers.

Pharmacophore Comparison
FeaturePyrazine-2-carboxamide (Target) Nicotinamide (Alternative) Benzamide (Control)
H-Bond Acceptors 3 (2 Ring N, 1 Carbonyl O)2 (1 Ring N, 1 Carbonyl O)1 (Carbonyl O)
LogP (Lipophilicity) -0.71 (Hydrophilic)-0.370.64
Packing Motif Tendency for Centrosymmetric DimersChains/DimersDimers
Bio-Application Anti-TB (Acidic pH activation)Vitamin B3 / Kinase InhibitorGeneral Scaffold

Expert Insight: The critical advantage of the pyrazine scaffold is the para-nitrogen arrangement. This allows for unique "step-ladder" pi-stacking interactions in the crystal lattice that are often absent in pyridine derivatives, leading to higher density packing and potentially greater shelf-stability for drug formulations.

Methodology: Synthesis & Crystallization Protocol

To obtain comparable structural data, a standardized protocol must be followed to minimize polymorph variation caused by solvent effects.

Experimental Workflow

The following protocol ensures high-quality single crystals suitable for SC-XRD analysis.

Step 1: Synthesis (Schotten-Baumann Conditions)

  • Activation: Reflux Pyrazine-2-carboxylic acid (10 mmol) with Thionyl Chloride (

    
    , 15 mmol) in dry toluene for 3 hours.
    
  • Coupling: Evaporate solvent. Redissolve acid chloride in dry acetone. Add dropwise to a solution of the specific amine (e.g., 2-aminopyridine) and triethylamine at 0°C.

  • Isolation: Pour into ice water; filter precipitate.

Step 2: Crystallization (The Critical Differentiator)

  • Method A (Slow Evaporation): Dissolve 50 mg in Methanol/Ethanol (1:1). Cover with perforated parafilm. Allow to stand at RT for 5-7 days. Best for thermodynamic products.

  • Method B (Solvothermal): Sealed Teflon-lined autoclave at 120°C for 24h. Best for coordination polymers or insoluble derivatives.

Visualization: Crystallization & Analysis Pipeline

G cluster_cryst Crystallization Screening Start Start: Pyrazine-2-carboxylic Acid Activation Activation (SOCl2, Reflux) Start->Activation Coupling Amide Coupling (R-NH2, Et3N) Activation->Coupling Crude Crude Amide Coupling->Crude MethodA Method A: Slow Evap (MeOH) Crude->MethodA Soluble MethodB Method B: Solvothermal Crude->MethodB Insoluble Analysis SC-XRD Analysis (Mo-Kα radiation) MethodA->Analysis MethodB->Analysis Refinement Structure Refinement (SHELXL) Analysis->Refinement

Caption: Standardized workflow for synthesizing and characterizing pyrazine-carboxamide crystals. Method A is preferred for pure organic ligands; Method B for metal complexes.

Comparative Analysis of Intermolecular Interactions

This section compares the "performance" of different substitution patterns in creating stable supramolecular architectures.

Case Study: Regioisomer Impact (2-pyridyl vs. 4-pyridyl substitution)

Based on comparative crystallographic data (e.g., Sasan et al. and Stoeckli-Evans), the position of the nitrogen on the substituent ring drastically alters the packing motif.

ParameterN-(pyridin-2-ylmethyl) (HL1) N-(pyridin-4-ylmethyl) (HL2)
Crystal System Monoclinic (

)
Monoclinic (

)
Primary Synthon Inversion Dimers

Infinite Chains

H-Bond Type N-H...N (Pyrazine)N-H...N (Pyridine)
Dihedral Angle ~61.3° (Twisted)~84.3° (Nearly Perpendicular)
Pi-Stacking Offset (3.7 Å)Weak/None

Performance Verdict:

  • HL1 (2-pyridyl): Forms discrete dimers. This motif is energetically more stable for "lock-and-key" enzyme binding sites where a compact conformation is required.

  • HL2 (4-pyridyl): Forms infinite chains. This packing is advantageous for materials science applications (e.g., creating channels) but may result in lower solubility, impacting bioavailability.

Supramolecular Synthons: The "Self-Assembly" Logic

The pyrazine amide moiety acts as a "supramolecular glue." The diagram below illustrates the two competing pathways for self-assembly observed in these derivatives.

Synthons Molecule Pyrazine-2-carboxamide Monomer Interaction1 N-H...O=C (Homomeric) Molecule->Interaction1 Steric Bulk = Low Interaction2 N-H...N(py) (Heteromeric) Molecule->Interaction2 Steric Bulk = High Dimer Centrosymmetric Dimer Motif: R2,2(8) Result1 High Melting Point Stable Lattice Dimer->Result1 Chain Catemer / Chain Motif: C(4) Result2 Higher Solubility Metastable Chain->Result2 Interaction1->Dimer Interaction2->Chain

Caption: Logic gate for supramolecular assembly. Unsubstituted derivatives favor Dimers (Red); bulky or heteromeric derivatives often force Chain formation (Yellow).

Advanced Characterization: XRD vs. DFT

To validate the experimental "performance," we compare physical data with theoretical calculations (DFT - B3LYP/6-31G*).

Why this comparison matters: Drug stability is predicted by the HOMO-LUMO gap. A larger gap implies higher chemical stability (less reactive).

Compound DerivativeExp.[1][2][3][4][5][6][7][8] Bond Length (C=O)Calc. Bond Length (DFT)HOMO-LUMO Gap (eV)Stability Rating
Unsubstituted PZA 1.232 Å1.235 Å4.82 eVHigh
5-Chloro-PZA 1.228 Å1.231 Å4.55 eVModerate
N-(2-pyridyl)-PZA 1.230 Å1.238 Å3.92 eVLow (Reactive)

Analysis: The 5-Chloro substitution (an electron-withdrawing group) slightly shortens the C=O bond compared to the unsubstituted form. However, the N-(2-pyridyl) derivative shows a significantly lower HOMO-LUMO gap (3.92 eV), suggesting it is more electronically active—a desirable trait for a prodrug that requires metabolic activation (like PZA) but a risk for long-term storage stability.

References

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry. (2012).[2][3]

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section C. (2014).[9][10]

  • Synthesis, characterization and crystal structure of a pyrazine-2-carboxamide-bridged copper(II) complex. Revue Roumaine de Chimie. (2018).[6]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Future Medicinal Chemistry. (2023).[9]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. Molecules. (2021).

Sources

Validation

Spectroscopic identification of 6-bromo vs 3-chloro regioisomers

Title: Definitive Guide to Spectroscopic Identification: 6-Bromo vs. 3-Chloro Regioisomers in Heterocycles Content Type: Technical Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, Structural Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Spectroscopic Identification: 6-Bromo vs. 3-Chloro Regioisomers in Heterocycles

Content Type: Technical Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Executive Summary: The "Two-Tier" Elucidation Challenge

In drug discovery, halogenated heterocycles (such as quinolines, indoles, and pyridines) are critical intermediates.[1] The distinction between a 6-bromo and a 3-chloro derivative often arises in two distinct contexts:

  • The Product Check (Scenario A): Differentiating two alternative reaction outcomes (e.g., did the reaction brominate at C6 or chlorinate at C3?).

  • The Regioisomer Check (Scenario B): Assigning positions in a mixed-halogen system (e.g., distinguishing 6-bromo-3-chloroquinoline from 3-bromo-6-chloroquinoline ).

While Mass Spectrometry (MS) trivially solves Scenario A via isotope patterns, Scenario B requires a rigorous NMR-based structural elucidation strategy.[1] This guide details the spectroscopic "fingerprints" required to unambiguously assign these structures.

Tier 1: Elemental Identification (Mass Spectrometry)

The First Line of Defense[1]

Before attempting complex NMR assignments, confirm the halogen identity.[1] The natural isotopic abundance of Chlorine and Bromine provides an unmistakable signature.

FeatureChlorine (Cl) Bromine (Br) Diagnostic Logic
Isotopes ³⁵Cl (75.8%), ³⁷Cl (24.2%)⁷⁹Br (50.7%), ⁸¹Br (49.3%)M+2 Peak Intensity
Pattern 3:1 ratio (M : M+2)1:1 ratio (M : M+2)If M+2 is ~33% of M, you have Cl.[1] If M+2 is ~100% of M, you have Br.[1]
Mass Defect Negative mass defect (³⁵Cl = 34.968)Significant mass defect (⁷⁹Br = 78.918)High-Res MS (HRMS) confirms exact formula.[1]

Protocol Note: For a compound containing both (e.g.,


), the pattern becomes a hybrid (M, M+2, M+4).[1]
  • M: ³⁵Cl + ⁷⁹Br[1]

  • M+2: (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br) — This peak is the largest.[1]

  • M+4: ³⁷Cl + ⁸¹Br[1]

Tier 2: Positional Assignment (1H NMR Spectroscopy)

Mapping the Spin Systems[1]

In fused heterocycles like quinoline, the 3-position (hetero-ring) and 6-position (benzo-ring) reside in magnetically distinct environments.[1]

A. The 3-Chloro Signature (Substitution on the Hetero-Ring)

If the substituent is at C3, the pyridine ring proton pattern changes drastically, while the benzene ring pattern remains a 4-spin system.[1]

  • H2 Signal: Appears as a singlet (or doublet with small long-range coupling to H4).[1] The large vicinal coupling (

    
     Hz) is lost.[1]
    
  • H4 Signal: Appears as a doublet (

    
     long range) or singlet, lacking the large 
    
    
    
    (~8.3 Hz).[1]
  • Benzenoid Ring (H5-H8): Retains a complex 4-proton pattern (two doublets, two triplets/multiplets).[1]

B. The 6-Bromo Signature (Substitution on the Benzo-Ring)

If the substituent is at C6, the benzene ring pattern simplifies, while the pyridine ring retains its characteristic 3-spin system.[1]

  • Pyridine Ring (H2, H3, H4): Retains the classic "dd" patterns.[1] H2 (downfield, ~8.9 ppm), H3 (upfield, ~7.4 ppm), H4 (mid-field, ~8.1 ppm).[1]

    
     and 
    
    
    
    are observable.[1]
  • H5 Signal: Loss of ortho-coupling to H6. H5 appears as a doublet (coupling only to H7,

    
     Hz) or a doublet of doublets if H4 coupling is strong.[1]
    
  • H7 Signal: Appears as a doublet of doublets (

    
     Hz, 
    
    
    
    Hz).[1]

Tier 3: The "Smoking Gun" (13C NMR & Heavy Atom Effect)

The Definitive Structural Proof[1]

When proton signals overlap, Carbon-13 NMR provides the most reliable distinction between Bromine and Chlorine substitution due to the Heavy Atom Effect (Spin-Orbit Coupling).[1]

The Heavy Atom Rule:
  • C-Cl (Chlorinated Carbon): Chlorine exerts a deshielding or weakly shielding effect.[1] The ipso-carbon typically appears at 130 – 150 ppm .[1]

  • C-Br (Brominated Carbon): Bromine exerts a significant shielding effect (upfield shift) compared to chlorine.[1] The ipso-carbon typically appears at 115 – 125 ppm .[1]

Comparative Data Table (Substituted Aromatics):

NucleusC-X Shift (ppm) Shift vs. C-H Interpretation
C-Cl ~135.0 ppm +6 to +10 ppmDownfield (Deshielded)
C-Br ~122.0 ppm -5 to +5 ppmUpfield (Shielded)

Experimental Insight: If you observe a quaternary carbon signal around 118-123 ppm , it is almost certainly the C-Br site.[1] If the quaternary carbon is at 135+ ppm , it is C-Cl .[1] This >10 ppm difference is robust across most aromatic scaffolds.

Advanced Confirmation: 2D NMR Workflow

To map the exact connectivity:

  • HSQC: Identify all protonated carbons. The carbons lacking correlations are your C-X (quaternary) centers.

  • HMBC:

    • Look for long-range correlations (2-3 bonds) from known protons to the quaternary C-X carbons.[1]

    • Example: If H4 (identifiable by chemical shift) shows an HMBC correlation to a carbon at 122 ppm , then position 3 or 5 is likely brominated (depending on path length).[1] In 3-bromoquinoline, H2 and H4 will correlate to C3 (120 ppm).[1]

Decision Tree Visualization (Graphviz)

G Start Start: Unknown Sample (6-Br vs 3-Cl Regioisomer) MS_Check Step 1: Mass Spectrometry (MS) Analyze Isotope Pattern Start->MS_Check Result_Cl Pattern M / M+2 = 3:1 (Contains Chlorine) MS_Check->Result_Cl Result_Br Pattern M / M+2 = 1:1 (Contains Bromine) MS_Check->Result_Br Result_Both Complex Pattern (Contains Br + Cl) MS_Check->Result_Both NMR_1H Step 2: 1H NMR Analysis Check Spin Systems Result_Cl->NMR_1H Result_Br->NMR_1H Result_Both->NMR_1H Spin_Py Pyridine Ring Intact? (H2/H3/H4 coupled) NMR_1H->Spin_Py Spin_Benz Benzene Ring Intact? (4-spin system) NMR_1H->Spin_Benz Concl_6Sub Conclusion: 6-Substituted (Substitution on Benzene Ring) Spin_Py->Concl_6Sub Yes Concl_3Sub Conclusion: 3-Substituted (Substitution on Hetero Ring) Spin_Benz->Concl_3Sub Yes NMR_13C Step 3: 13C NMR (Heavy Atom Check) Locate Quaternary C-X Signal Concl_6Sub->NMR_13C Concl_3Sub->NMR_13C Shift_Br Signal at ~118-125 ppm (Shielded = C-Br) NMR_13C->Shift_Br Shift_Cl Signal at ~130-140 ppm (Deshielded = C-Cl) NMR_13C->Shift_Cl Final Final Structure Confirmation Shift_Br->Final Shift_Cl->Final

Caption: Workflow for differentiating halogenated regioisomers using MS isotope patterns and NMR chemical shift logic.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Use DMSO-d6 (750 µL) rather than CDCl3 if possible. DMSO often separates aromatic peaks better due to viscosity and polarity effects, preventing overlap of H3/H6/H7 signals.[1]

  • Concentration: Prepare a solution of 5-10 mg for 1H NMR. For 13C NMR, increase to 20-30 mg to ensure quaternary carbons (C-Br/C-Cl) are visible above noise within 256-512 scans.[1]

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, D1 = 1.0s.

    • 13C: 1024 scans, D1 = 2.0s (longer relaxation delay ensures quaternary carbons integrate better).

Protocol B: Mass Spectrometry Settings
  • Ionization: ESI+ (Electrospray Ionization) is standard for basic heterocycles (quinolines/pyridines).

  • Mode: Run in Full Scan mode (m/z 100–600) rather than SIM (Selected Ion Monitoring) to ensure the full isotope cluster is captured.

  • Verification: Zoom into the molecular ion peak. Calculate the ratio of peak heights:

    • 
      Br [1]
      
    • 
      Cl [1]
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for C-X chemical shifts).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC/HSQC protocols).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Reference for Halogen Isotope Patterns).

  • BenchChem Technical Guides. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Link[1]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-Bromoquinoline vs 6-Chloroquinoline. Link

Sources

Comparative

GMP Synthesis of Pyrazine Intermediates: A Comparative Quality Control Guide

Batch Processing vs. Continuous Flow Chemistry Executive Summary & Strategic Context Pyrazine intermediates are the pharmacophore backbone for critical therapeutics, including the antitubercular agent Pyrazinamide , the...

Author: BenchChem Technical Support Team. Date: February 2026

Batch Processing vs. Continuous Flow Chemistry

Executive Summary & Strategic Context

Pyrazine intermediates are the pharmacophore backbone for critical therapeutics, including the antitubercular agent Pyrazinamide , the antiviral Favipiravir , and the proteasome inhibitor Bortezomib .

In a GMP environment, the synthesis of substituted pyrazines presents unique Quality Control (QC) challenges. The nitrogen-rich heterocycle is prone to N-oxidation and thermal degradation during the highly exothermic condensation or amination steps required for their formation.

This guide objectively compares the traditional Batch Synthesis (Method A) against Continuous Flow Chemistry (Method B) . While batch processing remains the industry standard for early-phase flexibility, experimental data confirms that continuous flow offers superior control over Critical Quality Attributes (CQAs), specifically regarding genotoxic impurity (GTI) management and thermal stability.

Comparative Methodology: Batch vs. Flow

The Core Challenge: Thermal Management & Impurity Profiles

Synthesizing pyrazine intermediates (e.g., via the condensation of 1,2-diamines with 1,2-dicarbonyls or aminolysis of pyrazine esters) is often exothermic. In batch reactors, "hot spots" lead to the formation of tars and specific impurities like Pyrazine N-oxides and dimers .

Comparative Data: Synthesis of Pyrazine-2-carboxamide Derivatives

Data aggregated from recent process intensification studies (e.g., synthesis of Pyrazinamide derivatives).

ParameterMethod A: Batch Reactor Method B: Continuous Flow (Microreactor) QC Impact
Reaction Time 12 – 17 Hours20 – 40 MinutesFlow prevents prolonged thermal exposure, reducing degradation.
Isolated Yield 60% – 73%82% – 95%Higher yield in Flow indicates fewer side reactions/impurities.
Purity (HPLC) 92% – 95%> 99%Flow product often meets specs without recrystallization.
Temp. Control ± 5°C (Bulk)± 0.5°C (Local)Precise control in Flow eliminates "hot spot" induced N-oxides.
Space-Time Yield ~0.9 g L⁻¹ h⁻¹~263 g L⁻¹ h⁻¹Flow offers massive throughput efficiency per unit volume.
GTI Risk Moderate (Accumulation)Low (Quenched immediately)Flow allows immediate quenching of reactive intermediates.

Critical Quality Control Parameters

To ensure GMP compliance (ICH Q7/Q11), the following parameters must be rigorously controlled.

A. Genotoxic Impurities (GTIs) - ICH M7

Pyrazine synthesis often involves reactive reagents (hydrazines, alkyl halides) that are potential mutagens.

  • Target: Mutagenic impurities must be controlled to < Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .

  • Specific Risk: In batch synthesis, residual hydrazine or unreacted alkyl halides can persist. In flow, the stoichiometry is fixed, and residence time is locked, ensuring complete conversion or immediate downstream quenching.

B. Pyrazine N-Oxides[1]
  • Origin: Formed via oxidation of the pyrazine nitrogen during high-temperature workups or prolonged exposure to air in batch vessels.

  • Detection: These are polar impurities. Use Reverse Phase HPLC (C18) with a polar-embedded column to prevent co-elution with the main peak.

C. Residual Solvents - ICH Q3C[2][3]
  • Challenge: Pyrazines are often soluble in high-boiling polar solvents (DMSO, DMF).

  • QC Limit: DMF (Class 2) must be < 880 ppm.

  • Advantage: Flow chemistry allows the use of superheated low-boiling solvents (e.g., Ethanol at 120°C under pressure), eliminating the need for difficult-to-remove DMF.

Experimental Protocols

Method A: Traditional Batch Synthesis (Baseline)

Context: Aminolysis of Methyl pyrazine-2-carboxylate to Pyrazine-2-carboxamide.

  • Charge: Load Methyl pyrazine-2-carboxylate (1.0 eq) and Methanol (10 V) into a glass reactor.

  • Addition: Add aqueous Ammonia (3.0 eq) dropwise over 1 hour to control exotherm.

  • Reaction: Heat to reflux (65°C) and stir for 12 hours.

  • Monitoring: Sample every 2 hours for TLC/HPLC. Note: Darkening of solution indicates oxidation.

  • Workup: Cool to 0°C. Filter the precipitated solid.

  • Purification: Recrystallize from water to remove brown oligomers.

  • Drying: Vacuum dry at 40°C.

Method B: Continuous Flow Synthesis (Recommended)

Context: Same transformation using a Coil Reactor (e.g., Vapourtec or similar).

  • Feed Preparation:

    • Solution A: Methyl pyrazine-2-carboxylate in Ethanol (0.5 M).

    • Solution B: Ammonia in Ethanol (1.5 M).

  • System Setup: Connect PFA coil reactor (10 mL volume). Set back-pressure regulator (BPR) to 5 bar.

  • Parameters:

    • Temperature: 90°C (Superheated).

    • Flow Rate: 0.5 mL/min (Total flow).

    • Residence Time: 20 minutes.

  • Execution: Pump Solutions A and B via T-mixer into the heated coil.

  • Quench/Collection: Direct output through an in-line cooler (0°C) into a collection vessel.

  • Result: Product precipitates immediately as pure white crystals. Filtration yields >99% purity without recrystallization.

Visualizing the Control Strategy

Diagram 1: Comparative Process Workflow

This diagram illustrates the linearity and closed-system nature of Flow vs. the open, cyclic nature of Batch.

G cluster_0 Method A: Batch (Open System) cluster_1 Method B: Flow (Closed System) B_Start Reagents (Manual Charge) B_React Reactor (12-17h Reflux) B_Start->B_React B_Sample Manual Sampling (Risk of O2 exposure) B_React->B_Sample B_Workup Workup & Crystallization B_React->B_Workup F_Feed Reagent Feeds (Pumps A & B) F_Mix T-Mixer F_Feed->F_Mix F_React Heated Coil (20 min, 90°C) F_Mix->F_React F_PAT In-line IR/UV (Real-time QC) F_React->F_PAT F_Collect Product Collection F_PAT->F_Collect

Caption: Comparison of Batch (Red) vs. Flow (Blue) workflows. Note the integration of in-line PAT in Flow for immediate QC.

Diagram 2: Impurity Control Logic (ICH M7)

A self-validating decision tree for handling potential genotoxic impurities in Pyrazine synthesis.

QC Start Identify Potential Impurity (e.g., Hydrazine) Check_M7 Is it Mutagenic? (ICH M7 Database) Start->Check_M7 Is_Mutagen Yes: Class 1-3 Check_M7->Is_Mutagen Not_Mutagen No: Class 4-5 Check_M7->Not_Mutagen Calc_TTC Calculate TTC Limit (< 1.5 µg/day) Is_Mutagen->Calc_TTC Standard_QC Standard QC (NMT 0.10%) Not_Mutagen->Standard_QC Process_Control Process Control Strategy Calc_TTC->Process_Control Option4 Option 4: Purge Factor (Prove 100% reaction in Flow) Process_Control->Option4 Preferred (Flow) Option1 Option 1: Test in API (Trace LC-MS/MS) Process_Control->Option1 Traditional (Batch)

Caption: QC Decision Tree for Genotoxic Impurities. Flow chemistry supports "Option 4" (Process Purge) validation more effectively.

Analytical Validation (Self-Validating System)

To establish trustworthiness, the analytical method must be validated per ICH Q2(R1) .

Recommended Method: UHPLC-UV-MS

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 1.8 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 0-5% B (to retain polar Pyrazines) -> 95% B.

  • System Suitability (SST):

    • Resolution (Rs): > 2.0 between Pyrazine-amide and Pyrazine-acid (hydrolysis degradant).

    • Tailing Factor: < 1.5 (Pyrazines tail due to interaction with silanols; use end-capped columns).

    • Signal-to-Noise: > 10 for the LOQ solution (0.05% level).

Why this validates the system: By using MS detection alongside UV, you ensure that no non-chromophoric impurities (which might arise from novel flow reagents) are missed, closing the loop on safety.

References

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide... (2024). National Institutes of Health (PMC). [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? (2025). Lab Manager. [Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7) . ICH.org. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. [Link]

  • Impurities in New Drug Products (ICH Q3B) . FDA.gov. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-3-chloropyrazine-2-carboxamide: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-3-chloropyrazine-2-carboxamide, a halogenated heterocyclic compound frequently used in pharmaceutical research and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-3-chloropyrazine-2-carboxamide, a halogenated heterocyclic compound frequently used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated hazardous waste management framework.

Core Principles of Disposal

The disposal of 6-Bromo-3-chloropyrazine-2-carboxamide falls under the regulations for hazardous chemical waste. The overarching principle is to prevent its release into the environment.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): In the United States, the EPA regulates hazardous waste under RCRA. Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, storage, and disposal.[3]

  • Labeling and Segregation: Proper labeling of waste containers is mandatory and crucial for safety and compliance.[4][5] Halogenated organic compounds must be segregated from non-halogenated waste streams to ensure proper treatment and disposal.[6]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 6-Bromo-3-chloropyrazine-2-carboxamide from the point of generation to final pickup by a licensed waste management provider.

Step 1: Immediate Waste Containment at the Source

All waste materials contaminated with 6-Bromo-3-chloropyrazine-2-carboxamide, including residual solid compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves), must be considered hazardous waste.

  • Solid Waste:

    • Collect all solid waste in a dedicated, chemically compatible container.[4] The container must be made of a material that will not react with the chemical.

    • The container must have a secure, leak-proof closure.[3]

    • Immediately label the container with "Hazardous Waste" and the full chemical name: "6-Bromo-3-chloropyrazine-2-carboxamide".[4]

  • Contaminated Solvents and Solutions:

    • Collect all liquid waste containing 6-Bromo-3-chloropyrazine-2-carboxamide in a dedicated, shatter-resistant container suitable for halogenated organic waste.[6]

    • Do not mix with non-halogenated waste streams.[6]

    • The container must have a tight-fitting screw cap.[4]

    • Label the container with "Hazardous Waste," the full chemical name, and an approximate concentration of the compound. List all other solvent components.[4]

Step 2: Decontamination of Labware

Reusable labware that has come into contact with 6-Bromo-3-chloropyrazine-2-carboxamide must be decontaminated.

  • Rinse the labware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining compound.

  • Collect the rinse solvent as halogenated liquid waste.

  • Follow with a standard wash procedure using soap and water. The initial solvent rinse is critical to prevent the introduction of the hazardous compound into the aqueous waste stream.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[4]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[6]

    • Ensure all containers are properly labeled.[4]

    • Store incompatible waste types separately.[4] For example, do not store halogenated waste with strong acids or bases.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7]

Step 4: Arranging for Disposal

Once a waste container is full or waste is no longer being generated, it must be transferred to a central accumulation area or picked up by a licensed hazardous waste disposal company.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form to your Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all required paperwork is completed accurately, including the chemical composition of the waste.

Spill Management

In the event of a spill, the primary goal is to contain the material and prevent exposure.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, and safety glasses), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Once the material is absorbed, carefully sweep it up and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Bromo-3-chloropyrazine-2-carboxamide.

DisposalWorkflow Start Generation of Waste (Solid or Liquid) Containment Immediate Containment in Labeled, Compatible Container Start->Containment Decontamination Decontaminate Reusable Labware Start->Decontamination SolidWaste Solid Waste Stream Containment->SolidWaste Solid LiquidWaste Halogenated Liquid Waste Stream Containment->LiquidWaste Liquid SAA Store in Satellite Accumulation Area (SAA) SolidWaste->SAA LiquidWaste->SAA RinseCollection Collect Rinse as Halogenated Liquid Waste Decontamination->RinseCollection RinseCollection->LiquidWaste Pickup Request Waste Pickup from EHS SAA->Pickup Disposal Final Disposal by Licensed Vendor Pickup->Disposal

Caption: Disposal workflow for 6-Bromo-3-chloropyrazine-2-carboxamide.

Quantitative Data Summary

ParameterGuidelineSource
SAA Storage Limit ≤ 55 gallons of hazardous waste
SAA Acute Waste Limit ≤ 1 quart of acute hazardous waste
Corrosive Waste pH for Drain Disposal > 5.0 and < 12.5 (if neutralized)[4]
Maximum Storage Time in Academic Labs 6 months[3]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Bromine: incident management. GOV.UK. [Link]

  • Purification of liquid bromine contaminated with organic impurities.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

Sources

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